molecular formula C26H32N4O2 B610995 SRS16-86

SRS16-86

Cat. No.: B610995
M. Wt: 432.6 g/mol
InChI Key: DFENTOUMMDWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRS16-86 is an ethyl ester resulting from the formal condensation of the carboxy group of 4-[(adamantan-1-yl)amino]-3-{(Z)-[(pyrimidin-5-yl)methylidene]amino}benzoic acid with tert-butanol. It is an inhibitor of ferroptosis induced by erastin in HT-1080 and NIH3T3 cells when used at a concentration of 1 muM. It has a role as a ferroptosis inhibitor. It is a tert-butyl ester, a member of adamantanes, a member of pyrimidines, a substituted aniline, a secondary amino compound and an imine.

Properties

IUPAC Name

tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENTOUMMDWZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of SRS16-86: A Technical Guide to Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Mechanism of Action of the Potent Ferroptosis Inhibitor SRS16-86

This technical guide provides an in-depth analysis of the molecular mechanism of this compound, a third-generation, potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of regulated cell death and its implications in various pathological conditions. This compound has demonstrated significant therapeutic potential in preclinical models of renal ischemia-reperfusion injury, spinal cord injury, and diabetic nephropathy by mitigating iron-dependent lipid peroxidation.[1][2]

Core Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its protective effects by specifically inhibiting ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] Unlike apoptosis or necrosis, ferroptosis is driven by the overwhelming peroxidation of polyunsaturated fatty acids in cellular membranes. This compound, a more stable analog of the first-generation ferroptosis inhibitor Ferrostatin-1, effectively counteracts this process.[1][3]

The primary mechanism of this compound involves the modulation of the cellular antioxidant network, primarily the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][2]

Key molecular interactions of this compound include:

  • Upregulation of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[1][2] Studies have shown that treatment with this compound leads to an increased expression of GPX4.[1][2][4]

  • Enhancement of Glutathione (GSH) Levels: GSH is a critical cofactor for GPX4 activity. This compound treatment has been observed to increase the intracellular concentration of GSH.[1][2][4]

  • Increased Expression of System Xc- component xCT (SLC7A11): System Xc- is a cystine/glutamate antiporter that imports cystine, a precursor for GSH synthesis. By upregulating xCT, this compound ensures a sustained supply of cysteine for GSH production.[1][2][4]

  • Downregulation of Lipid Peroxidation Markers: Consequently, this compound treatment leads to a significant reduction in lipid peroxidation products, such as 4-hydroxynonenal (4HNE).[1][2][4]

  • Reduction of Inflammatory Cytokines: Inhibition of ferroptosis by this compound has also been shown to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury

ParameterControl (SCI)This compound Treated (SCI)Reference
GPX4 Expression (relative units)DecreasedSignificantly Increased[4]
GSH Concentration (relative units)DecreasedSignificantly Increased[4]
xCT Expression (relative units)DecreasedSignificantly Increased[4]
4HNE Levels (relative units)IncreasedSignificantly Decreased[4]
IL-1β Levels (pg/mg protein)IncreasedSignificantly Decreased
TNF-α Levels (pg/mg protein)IncreasedSignificantly Decreased

Table 2: In Vitro Efficacy of this compound

Cell LineInducer of FerroptosisThis compound ConcentrationEffectReference
HT-1080Erastin1 µMInhibition of ferroptosis[3]
NIH 3T3Erastin1 µMInhibition of ferroptosis[3]

Signaling Pathway and Experimental Workflow Diagrams

SRS16_86_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol xCT System Xc- (xCT/SLC7A11) Cystine_in Cystine xCT->Cystine_in Import PUFA Membrane PUFAs Lipid_ROS Lipid ROS (e.g., 4HNE) PUFA->Lipid_ROS Peroxidation Cysteine Cysteine Cystine_in->Cysteine Reduction GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GSH Increases SRS16_86->GPX4 Upregulates SRS16_86->Ferroptosis Inhibits

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Experimental_Workflow_Lipid_Peroxidation cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis start Seed Cells treatment Induce Ferroptosis (e.g., Erastin) +/- this compound start->treatment stain Incubate with C11-BODIPY (581/591) treatment->stain wash Wash Cells stain->wash acquire Image Acquisition (Flow Cytometry or Fluorescence Microscopy) wash->acquire analyze Quantify Green/Red Fluorescence Ratio acquire->analyze end Determine Lipid Peroxidation Level analyze->end

Caption: Workflow for assessing lipid peroxidation using C11-BODIPY.

Experimental Protocols

Assessment of Lipid Peroxidation using C11-BODIPY (581/591)

This protocol is adapted from standard methods for detecting lipid ROS in cultured cells.[5][6][7][8]

1. Cell Seeding and Treatment: a. Seed cells (e.g., HT-1080 or primary neurons) in a suitable format (e.g., 96-well plate) at a predetermined density. b. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2. c. Treat cells with a ferroptosis-inducing agent (e.g., Erastin) with or without various concentrations of this compound. Include appropriate vehicle controls. d. Incubate for a predetermined time period (e.g., 24 hours).

2. Staining with C11-BODIPY (581/591): a. Prepare a working solution of C11-BODIPY (581/591) in a suitable buffer (e.g., HBSS) at a final concentration of 1-10 µM. b. Remove the treatment media from the cells and wash once with pre-warmed HBSS. c. Add the C11-BODIPY working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

3. Image Acquisition and Analysis: a. After incubation, wash the cells twice with HBSS to remove excess probe. b. Add fresh HBSS or culture medium to the wells. c. Immediately acquire images using a fluorescence microscope or analyze by flow cytometry. i. Fluorescence Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm) and reduced (red fluorescence, ~590 nm) forms of the probe. ii. Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels. d. Quantify the level of lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.

Western Blot Analysis for GPX4 and xCT Expression

This protocol outlines the general steps for assessing protein expression levels.

1. Cell Lysis and Protein Quantification: a. Following treatment with this compound, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against GPX4, xCT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

This comprehensive guide elucidates the core mechanism of this compound, providing a foundation for further research and development of ferroptosis inhibitors as therapeutic agents. The detailed protocols and quantitative data serve as a valuable resource for scientists in the field.

References

The Role of SRS16-86 in the Upregulation of Glutathione Peroxidase 4 (GPX4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an antioxidant enzyme that neutralizes lipid hydroperoxides. Consequently, molecules that can modulate GPX4 expression and activity are of significant therapeutic interest. This technical guide provides an in-depth overview of SRS16-86, a small molecule inhibitor of ferroptosis, and its role in regulating GPX4 expression. We will delve into the known mechanisms of action, summarize the quantitative data from preclinical studies, provide detailed experimental protocols for investigating this pathway, and present visual diagrams of the associated signaling cascades and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is a third-generation ferrostatin analog that has demonstrated potent anti-ferroptotic activity in various disease models.[1] Studies have highlighted its efficacy in mitigating tissue damage in conditions such as diabetic nephropathy and spinal cord injury.[2][3] The protective effects of this compound are largely attributed to its ability to inhibit ferroptosis, a process intrinsically linked to the expression and activity of GPX4.

The Molecular Mechanism of this compound in GPX4 Regulation

The primary mechanism by which this compound exerts its anti-ferroptotic effects is through the upregulation of the system xc--glutathione (GSH)-GPX4 axis.[4][5] This pathway is a cornerstone of cellular defense against lipid peroxidation.

  • System xc- (SLC7A11/xCT): This cystine/glutamate antiporter, with its light chain subunit xCT (encoded by the SLC7A11 gene), imports extracellular cystine into the cell.

  • Glutathione (GSH): Intracellular cystine is reduced to cysteine, which is a rate-limiting precursor for the synthesis of the potent antioxidant glutathione (GSH).

  • Glutathione Peroxidase 4 (GPX4): GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and subsequent cell death.

This compound has been shown to increase the expression of xCT and the intracellular levels of GSH, which in turn leads to an upregulation of GPX4 protein levels.[3][5] The precise molecular target of this compound and the exact mechanism by which it initiates this cascade are still under investigation. It is not yet clear whether this compound directly interacts with a component of the system xc- complex or an upstream regulator of SLC7A11 gene expression.

Signaling Pathway Diagram

SRS16_86_GPX4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine_ext Cystine System_xc System xc- (SLC7A11/xCT) Cystine_ext->System_xc Transport Cystine_int Cystine System_xc->Cystine_int SRS16_86 This compound SRS16_86->System_xc Upregulates Cysteine Cysteine Cystine_int->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Lipid_Peroxides Lipid Peroxides (L-OOH) Lipid_Peroxides->GPX4 Lipid_Peroxides->Ferroptosis

Caption: Signaling pathway of this compound in regulating GPX4 expression.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound. Note: Specific fold-change values and statistical significance were not consistently available in the abstracts of the primary literature. The tables represent the reported trends, and researchers are encouraged to consult the full-text articles for precise data.

Table 1: Effect of this compound on the xCT-GSH-GPX4 Axis
Model System Treatment xCT (SLC7A11) Expression GSH Levels GPX4 Expression Reference
Rat Spinal Cord Injury15 mg/kg this compoundUpregulatedUpregulatedUpregulated[3]
Rat Diabetic NephropathyThis compound (dosage not specified in abstract)UpregulatedUpregulatedUpregulated[2][5]
Table 2: Effect of this compound on Markers of Ferroptosis
Model System Treatment Lipid Peroxidation (4-HNE) Cell Viability/Tissue Protection Reference
Rat Spinal Cord Injury15 mg/kg this compoundDownregulatedIncreased neuronal survival[3]
Rat Diabetic NephropathyThis compound (dosage not specified in abstract)DownregulatedImproved renal organization[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in regulating GPX4 expression. These are generalized protocols and may require optimization for specific cell lines or animal models.

Western Blot Analysis for GPX4 and xCT Expression

This protocol is for the detection and quantification of GPX4 and xCT protein levels in cell lysates or tissue homogenates.

Materials:

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for GPX4 and xCT/SLC7A11)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Loading: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and xCT overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Gpx4 and Slc7a11 mRNA Expression

This protocol measures the relative mRNA expression levels of Gpx4 and Slc7a11.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes and a reference gene (e.g., Gapdh or Actb)

  • qRT-PCR instrument

Primer Sequences (Rat):

  • Gpx4 Forward: 5'-CCTGGCTGGCACCATGT-3'

  • Gpx4 Reverse: 5'-CACACGCAACCCCTGTACTT-3'

  • Slc7a11 Forward: 5'-GTTCAGACGATTGTCAGACAGAA-3'

  • Slc7a11 Reverse: 5'-GGCAGATGGCCAAGGATTTG-3'

  • β-actin Forward: 5'-CACTTTCTACAATGAGCTGCG-3'

  • β-actin Reverse: 5'-CACTTTCTACAATGAGCTGCG-3'

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

Glutathione (GSH) Assay

This protocol measures the intracellular concentration of reduced glutathione.

Materials:

  • GSH assay kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)

  • Deproteinizing agent (e.g., metaphosphoric acid or 5-sulfosalicylic acid)

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells and deproteinize the samples according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of GSH standards of known concentrations.

  • Assay Reaction: Add the samples and standards to a microplate, followed by the addition of the assay reagents (typically containing DTNB and glutathione reductase).

  • Measurement: Measure the absorbance at the appropriate wavelength (commonly 412 nm) over time using a microplate reader.

  • Calculation: Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.

Lipid Peroxidation Assay (4-HNE)

This protocol quantifies the levels of 4-hydroxynonenal (4-HNE), a stable marker of lipid peroxidation.

Materials:

  • 4-HNE ELISA kit or a colorimetric/fluorometric assay kit for lipid peroxidation

  • Tissue or cell lysates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates as required by the specific assay kit.

  • Assay Performance: Follow the manufacturer's protocol for the chosen 4-HNE assay kit. This typically involves incubation of the sample with reagents that react with 4-HNE to produce a detectable signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Quantification: Determine the concentration of 4-HNE in the samples by comparing the signal to a standard curve.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Neurons, Renal Cells) Induce_Stress Induce Ferroptotic Stress (e.g., Erastin, RSL3) Cell_Culture->Induce_Stress Treat_SRS16_86 Treat with this compound (Dose-Response) Induce_Stress->Treat_SRS16_86 Western_Blot Western Blot (GPX4, xCT) Treat_SRS16_86->Western_Blot qRT_PCR qRT-PCR (Gpx4, Slc7a11) Treat_SRS16_86->qRT_PCR GSH_Assay GSH Assay Treat_SRS16_86->GSH_Assay Lipid_Peroxidation Lipid Peroxidation Assay (4-HNE) Treat_SRS16_86->Lipid_Peroxidation Animal_Model Animal Model (e.g., SCI, DN) Administer_SRS16_86 Administer this compound Animal_Model->Administer_SRS16_86 Administer_SRS16_86->Western_Blot Administer_SRS16_86->qRT_PCR Administer_SRS16_86->GSH_Assay Administer_SRS16_86->Lipid_Peroxidation Functional_Outcome Functional Outcome (e.g., Behavior, Histology) Administer_SRS16_86->Functional_Outcome

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a promising ferroptosis inhibitor that upregulates the key anti-ferroptotic protein GPX4 through the system xc--GSH pathway. Preclinical studies in models of spinal cord injury and diabetic nephropathy have demonstrated its therapeutic potential. However, to advance the development of this compound and similar compounds, further research is required to:

  • Identify the direct molecular target of this compound.

  • Elucidate the precise upstream signaling events that lead to the upregulation of SLC7A11 expression.

  • Conduct comprehensive dose-response and pharmacokinetic/pharmacodynamic studies.

  • Evaluate the efficacy and safety of this compound in a wider range of disease models.

This technical guide provides a foundational understanding of the role of this compound in regulating GPX4 expression and offers standardized protocols for researchers to further investigate this important therapeutic target.

References

SRS16-86: A Novel Modulator of the xCT Antiporter in Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death, is characterized by iron-dependent lipid peroxidation and has emerged as a critical mechanism in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of cellular susceptibility to ferroptosis is the cystine/glutamate antiporter, System xc-, which is composed of the light chain subunit xCT (SLC7A11) and the heavy chain subunit 4F2hc (SLC3A2). The xCT antiporter plays a crucial protective role by importing extracellular cystine, the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). GSH, in turn, is an essential cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides and prevents the execution of ferroptosis.

SRS16-86 is a novel small molecule that has been identified as a potent inhibitor of ferroptosis. Intriguingly, its mechanism of action involves the positive regulation of the xCT antiporter, leading to an enhanced antioxidant capacity and cellular resistance to ferroptotic stimuli. This technical guide provides a comprehensive overview of the effects of this compound on the xCT antiporter, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Effects of this compound on the xCT-GSH-GPX4 Axis

Recent studies have demonstrated the significant impact of this compound on the key components of the cellular antioxidant defense system that governs ferroptosis. The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat model of diabetic nephropathy, a condition where ferroptosis is implicated.

Table 1: Effect of this compound on the Relative Protein Expression of xCT, GPX4, and 4-HNE

Treatment GroupRelative xCT Protein Expression (Normalized to Control)Relative GPX4 Protein Expression (Normalized to Control)Relative 4-HNE Protein Expression (Normalized to Control)
Control1.001.001.00
Diabetic Nephropathy (DN)~0.4~0.5~2.5
DN + this compound~0.8~0.9~1.2

Data are approximated from graphical representations in the source literature and presented as a ratio relative to the control group.[1]

Table 2: Effect of this compound on Glutathione (GSH) and Malondialdehyde (MDA) Levels

Treatment GroupRelative GSH Concentration (Normalized to Control)Relative MDA Concentration (Normalized to Control)
Control1.001.00
Diabetic Nephropathy (DN)~0.6~2.2
DN + this compound~0.9~1.1

Data are approximated from graphical representations in the source literature and presented as a ratio relative to the control group. MDA is another marker of lipid peroxidation.[1]

These data clearly indicate that under pathological conditions (diabetic nephropathy), the expression of the protective factors xCT and GPX4, along with GSH levels, is significantly reduced, while markers of lipid peroxidation (4-HNE and MDA) are elevated. Treatment with this compound effectively reverses these changes, demonstrating its ability to bolster the xCT-GSH-GPX4 axis and mitigate lipid peroxidation.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound upregulates the xCT antiporter is an area of ongoing investigation. However, current evidence points towards the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of the antioxidant response, and the gene encoding xCT, SLC7A11, is a known downstream target of Nrf2. It is hypothesized that this compound may activate Nrf2, leading to increased transcription of SLC7A11 and subsequently higher levels of the xCT protein.

SRS16_86_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine xCT xCT Antiporter (SLC7A11/SLC3A2) Cystine->xCT Glutamate_out Glutamate xCT->Glutamate_out Cysteine Cysteine xCT->Cysteine Reduction SRS16_86 This compound Nrf2 Nrf2 SRS16_86->Nrf2 Activates (?) ARE Antioxidant Response Element Nrf2->ARE Binds to SLC7A11_gene SLC7A11 Gene ARE->SLC7A11_gene Promotes Transcription SLC7A11_gene->xCT Translation GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Harmless_Lipid_Alcohols Harmless Lipid Alcohols GPX4->Harmless_Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 Substrate Lipid_Peroxides->Ferroptosis Glutamate_in Glutamate Glutamate_in->xCT

Caption: Proposed signaling pathway for this compound-mediated inhibition of ferroptosis.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental techniques used to quantify the effects of this compound on the xCT antiporter and related markers.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Tissue_Homogenization 1. Tissue/Cell Lysis (e.g., RIPA buffer) Protein_Quantification 2. Protein Quantification (e.g., BCA assay) Tissue_Homogenization->Protein_Quantification Sample_Denaturation 3. Sample Denaturation (SDS-PAGE sample buffer, heat) Protein_Quantification->Sample_Denaturation SDS_PAGE 4. SDS-PAGE (Separation by size) Sample_Denaturation->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-xCT, anti-GPX4, anti-4-HNE) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Imaging 10. Imaging (e.g., ChemiDoc system) Detection->Imaging Densitometry 11. Densitometry Analysis (e.g., ImageJ) Imaging->Densitometry GSH_Assay_Workflow cluster_sample_prep_gsh Sample Preparation cluster_assay_procedure_gsh Assay Procedure (Colorimetric) cluster_analysis_gsh Analysis Tissue_Homogenization_GSH 1. Tissue/Cell Homogenization (in assay buffer) Deproteinization 2. Deproteinization (e.g., metaphosphoric acid) Tissue_Homogenization_GSH->Deproteinization Centrifugation 3. Centrifugation Deproteinization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Incubation 7. Add Samples/Standards to Mix Supernatant_Collection->Incubation Standard_Curve 5. Prepare GSH Standard Curve Standard_Curve->Incubation Reaction_Mix 6. Prepare Reaction Mix (DTNB, Glutathione Reductase, NADPH) Reaction_Mix->Incubation Measurement 8. Measure Absorbance (e.g., 412 nm) Incubation->Measurement Calculation 9. Calculate GSH Concentration (from standard curve) Measurement->Calculation

References

An In-depth Technical Guide on SRS16-86: A Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SRS16-86, a potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.

Chemical Structure and Properties

This compound is a small molecule inhibitor of ferroptosis.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Formal Name 3-[(Z)-(5-pyrimidinylmethylene)amino]-4-(tricyclo[3.3.1.13,7]dec-1-ylamino)-benzoic acid, 1,1-dimethylethyl ester[2]
CAS Number 1793052-96-6[2]
Molecular Formula C26H32N4O2[2]
Formula Weight 432.6[2]
Purity ≥98%[2]
Formulation A crystalline solid[2]
Solubility Chloroform: 25 mg/ml[2]
SMILES O=C(OC(C)(C)C)C1=CC=C(NC23C[C@H]4C--INVALID-LINK--C3">C@HC2)C(/N=C\C5=CN=CN=C5)=C1[2]
InChI Key InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3/b29-15-/t17-,18+,19-,26?[2]

Mechanism of Action

This compound is a third-generation ferrostatin analog that functions as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The primary mechanism of action of this compound involves the modulation of the cystine/glutamate antiporter (System Xc-)-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[1][4]

Ferroptosis is initiated by the depletion of GSH and the inactivation of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] this compound has been shown to upregulate the expression and levels of key components of the anti-ferroptotic pathway, including GPX4, GSH, and the system xc- cystine/glutamate transporter (xCT).[5][6] By enhancing this pathway, this compound mitigates lipid peroxidation. This is evidenced by the downregulation of the lipid peroxidation marker 4-hydroxynonenal (4HNE) in in vivo models of spinal cord injury and diabetic nephropathy following this compound treatment.[5][7]

Furthermore, this compound has demonstrated anti-inflammatory properties by significantly decreasing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, as well as the intercellular adhesion molecule 1 (ICAM-1).[5][7]

SRS16_86_Mechanism_of_Action cluster_ferroptosis Ferroptosis Induction cluster_antiferroptosis Anti-Ferroptosis Pathway cluster_srs1686 This compound Action cluster_inflammation Inflammation Lipid ROS Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis xCT xCT (System Xc-) GSH GSH xCT->GSH Cystine uptake & GSH synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid ROS Reduces SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GSH Increases SRS16_86->GPX4 Upregulates Inflammatory_Cytokines IL-1β, TNF-α, ICAM-1 SRS16_86->Inflammatory_Cytokines Decreases

Caption: Signaling pathway of ferroptosis and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound can be procured from various chemical suppliers. The following sections describe in vivo experimental protocols from published research.

In Vivo Study: Contusion Spinal Cord Injury (SCI) in Rats

This protocol is based on a study investigating the effects of this compound on functional recovery after spinal cord injury in rats.[5][6]

  • Animal Model: Adult female Wistar rats were subjected to a moderate contusion injury to the spinal cord at the T10 level using a weight-drop device.

  • Treatment Groups:

    • SCI group: Received vehicle control.

    • This compound group: Received intraperitoneal injections of this compound at a dose of 15 mg/kg daily.[5]

  • Administration: The first dose was administered 30 minutes after SCI, followed by daily injections.

  • Outcome Measures:

    • Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

    • Biomarker Analysis: Spinal cord tissue was collected for analysis of ferroptosis markers (GPX4, GSH, xCT, 4HNE) and inflammatory cytokines (IL-1β, TNF-α, ICAM-1) via Western blotting and ELISA.[5][6]

    • Histology: Tissue sections were examined for astrogliosis and neuronal survival.[5]

In Vivo Study: Diabetic Nephropathy (DN) in Rats

This protocol is derived from research on the therapeutic effects of this compound in a rat model of diabetic nephropathy.[7]

  • Animal Model: Diabetes was induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).[7]

  • Treatment Groups:

    • Control group: Healthy rats.

    • DN group: Diabetic rats receiving vehicle.

    • DN + this compound group: Diabetic rats treated with this compound.

  • Administration: this compound was administered via intraperitoneal injection at a dose of 15 mg/kg/day for 8 weeks.[7]

  • Outcome Measures:

    • Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.

    • Biomarker Analysis: Kidney tissue was analyzed for the expression of GPX4, xCT, and levels of GSH and 4HNE.[7]

    • Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology.[7]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Animal_Model Induce Disease Model (e.g., SCI, DN) Group_Allocation Allocate to Treatment Groups (Vehicle vs. This compound) Animal_Model->Group_Allocation Administration Administer this compound (e.g., 15 mg/kg, i.p.) Group_Allocation->Administration Functional_Assessment Functional Assessment (e.g., BBB score, Renal function) Administration->Functional_Assessment During/After Treatment Period Tissue_Collection Tissue Collection (Spinal Cord or Kidney) Functional_Assessment->Tissue_Collection Biomarker_Analysis Biomarker Analysis (Western Blot, ELISA) Tissue_Collection->Biomarker_Analysis Histology Histological Analysis Tissue_Collection->Histology

Caption: Generalized experimental workflow for in vivo studies of this compound.

Summary of Biological Effects

The therapeutic potential of this compound has been demonstrated in preclinical models of diseases where ferroptosis is implicated in the pathophysiology.

ModelKey FindingsReference
Spinal Cord Injury (Rat) - Enhanced functional recovery.- Upregulated GPX4, GSH, and xCT.- Downregulated 4HNE.- Decreased levels of IL-1β, TNF-α, and ICAM-1.- Alleviated astrogliosis and enhanced neuronal survival.[5][6]
Diabetic Nephropathy (Rat) - Improved renal function.- Upregulated GPX4, GSH, and xCT.- Downregulated 4HNE.- Decreased levels of IL-1β and TNF-α.[7]
Renal Ischemia-Reperfusion Injury (Mouse) - Prevented renal tubular damage.- Decreased serum levels of urea and creatinine.[2]
In Vitro Cell Models (HT-1080, NIH3T3) - Inhibited erastin-induced ferroptosis at 1 μM.[2]

Conclusion

This compound is a promising small molecule inhibitor of ferroptosis with demonstrated efficacy in preclinical models of spinal cord injury, diabetic nephropathy, and renal ischemia-reperfusion injury. Its mechanism of action through the upregulation of the GPX4 pathway and its anti-inflammatory effects make it a valuable research tool and a potential therapeutic candidate for diseases associated with ferroptosis. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.

References

The Ferroptosis Inhibitor SRS16-86: A Technical Guide to its Impact on Lipid Peroxidation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound SRS16-86 and its role in mitigating lipid peroxidation and oxidative stress through the inhibition of ferroptosis. The information presented herein is a synthesis of recent preclinical research, offering a valuable resource for those investigating novel therapeutic strategies for diseases with underlying oxidative damage pathologies, such as diabetic nephropathy and spinal cord injury.

Core Mechanism of Action: Inhibition of Ferroptosis

This compound is a small molecule inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[1] The compound's primary mechanism involves the modulation of key components of the cellular antioxidant defense system. Specifically, this compound has been demonstrated to upregulate the expression and activity of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.[1][2][3] This action is supported by an observed increase in the levels of glutathione (GSH), a vital cofactor for GPX4, and the cystine/glutamate antiporter subunit xCT (SLC7A11), which facilitates the uptake of cystine, a precursor for GSH synthesis.[1][2][3] By bolstering this defensive pathway, this compound effectively counteracts the cascade of lipid peroxidation that drives ferroptotic cell death.

Quantitative Impact on Biomarkers of Lipid Peroxidation and Oxidative Stress

Recent studies have quantified the effects of this compound on key biomarkers in animal models of diabetic nephropathy (DN). The data consistently demonstrate a significant reduction in markers of lipid peroxidation and oxidative stress following treatment with this compound.

Table 1: Effect of this compound on Markers of Oxidative Stress in a Rat Model of Diabetic Nephropathy
BiomarkerControl Group (Relative Level)Diabetic Nephropathy (DN) Group (Relative Level)DN + this compound Group (Relative Level)
Reactive Oxygen Species (ROS)~1.0~3.5~1.5
Malondialdehyde (MDA)~1.0~4.0~2.0
4-Hydroxynonenal (4-HNE)~1.0~3.0~1.5

Data are estimated from graphical representations in Qiao et al., 2024 and presented as relative levels for comparative purposes.

Table 2: Effect of this compound on Anti-Ferroptotic Factors
BiomarkerPathological ConditionEffect of this compoundReference
Glutathione Peroxidase 4 (GPX4)Diabetic Nephropathy, Spinal Cord InjuryUpregulation[1][2][3]
Glutathione (GSH)Diabetic Nephropathy, Spinal Cord InjuryUpregulation[1][2][3]
Cystine/glutamate antiporter (xCT)Diabetic Nephropathy, Spinal Cord InjuryUpregulation[1][2][3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_0 This compound Mechanism of Action SRS1686 This compound xCT System xCT (SLC7A11) SRS1686->xCT Upregulates Cystine_out Intracellular Cystine xCT->Cystine_out Cystine_in Extracellular Cystine Cystine_in->xCT GSH Glutathione (GSH) Synthesis Cystine_out->GSH GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor for Lipid_ROS Lipid Peroxides (e.g., 4-HNE, MDA) GPX4->Lipid_ROS Neutralizes Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_ROS->Ferroptosis Induces Cell_Survival Cell Survival Ferroptosis->Cell_Survival

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

cluster_1 Experimental Workflow for Assessing this compound Efficacy Animal_Model Induce Disease Model (e.g., Diabetic Nephropathy) Treatment_Groups Establish Treatment Groups: - Control - Disease Model - Disease Model + this compound Animal_Model->Treatment_Groups Tissue_Collection Tissue Collection (e.g., Kidney, Spinal Cord) Treatment_Groups->Tissue_Collection Biochemical_Assays Biochemical Assays: - MDA Assay - Glutathione Assay Tissue_Collection->Biochemical_Assays Western_Blot Western Blot Analysis: - GPX4 - xCT Tissue_Collection->Western_Blot Immunohistochemistry Immunohistochemistry: - 4-HNE Tissue_Collection->Immunohistochemistry Data_Analysis Data Analysis and Comparison Biochemical_Assays->Data_Analysis Western_Blot->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: General experimental workflow for evaluating the effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to evaluate the impact of this compound on lipid peroxidation and oxidative stress.

Malondialdehyde (MDA) Assay (TBARS Method)

This protocol is for the quantification of MDA, a marker of lipid peroxidation, in tissue homogenates.

  • Reagent Preparation:

    • TBA Reagent: Prepare a 0.375% (w/v) solution of thiobarbituric acid (TBA) in 0.25 M HCl.

    • Trichloroacetic Acid (TCA): Prepare a 15% (w/v) solution of TCA in distilled water.

    • MDA Standard: Prepare a stock solution of 1,1,3,3-tetramethoxypropane in ethanol. A series of dilutions are then made to generate a standard curve.

  • Sample Preparation:

    • Excise and weigh the tissue of interest.

    • Homogenize the tissue in ice-cold 1.15% (w/v) KCl solution to yield a 10% (w/v) homogenate.

    • Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C. The supernatant is collected for the assay.

  • Assay Procedure:

    • To 0.5 mL of the supernatant, add 3 mL of 1% phosphoric acid and 1 mL of 0.6% TBA solution.

    • Vortex the mixture and incubate at 95°C for 45 minutes.

    • After cooling on ice, add 4 mL of n-butanol and vortex vigorously.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the butanol layer at 532 nm.

    • The concentration of MDA is calculated using the standard curve and expressed as nmol/mg of protein.

Glutathione (GSH) Assay

This protocol measures the total glutathione content in tissue homogenates.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M sodium phosphate buffer (pH 8.0) containing 5 mM EDTA.

    • DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in methanol.

    • Glutathione Reductase: Prepare a solution in phosphate buffer.

    • NADPH: Prepare a solution in phosphate buffer.

    • GSH Standard: Prepare a stock solution of reduced glutathione in phosphate buffer and create a standard curve through serial dilutions.

  • Sample Preparation:

    • Homogenize weighed tissue in 10 volumes of ice-cold 5% sulfosalicylic acid.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • In a 96-well plate, add sample supernatant or GSH standard.

    • Add phosphate buffer, DTNB, and glutathione reductase to each well.

    • Initiate the reaction by adding NADPH.

    • Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.

    • The rate of change in absorbance is proportional to the GSH concentration, which is determined from the standard curve.

Western Blot for GPX4

This protocol outlines the detection and semi-quantification of GPX4 protein expression in tissue lysates.

  • Protein Extraction:

    • Homogenize tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the GPX4 signal to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a therapeutic agent by targeting the ferroptosis pathway to reduce lipid peroxidation and oxidative stress. The data indicate a clear mechanism of action involving the upregulation of the GPX4-GSH axis. The provided protocols and visualizations serve as a foundational resource for researchers aiming to further investigate the properties and applications of this promising compound. Further studies are warranted to translate these preclinical findings into clinical applications for diseases driven by oxidative damage.

References

The Therapeutic Potential of SRS16-86 in Neurology: A Ferroptosis-Targeted Approach

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical player in the pathophysiology of various neurological disorders, including spinal cord injury (SCI).[1][2][3][4][5] This discovery has opened new avenues for therapeutic intervention. SRS16-86 is a novel, potent, and specific small-molecule inhibitor of ferroptosis with significant therapeutic potential in neurology.[1][6] Preclinical studies have demonstrated its efficacy in mitigating secondary injury cascades following SCI, promoting neuronal survival, and improving functional recovery.[1][2][3][4][7] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its neuroprotective effects by directly targeting the ferroptosis pathway. Its primary mechanism involves the upregulation of the System Xc-/Glutathione (GSH)/Glutathione Peroxidase 4 (GPX4) axis, a crucial cellular antioxidant system.[1][2][3][4][8]

  • System Xc- Upregulation: this compound enhances the expression of xCT (encoded by the SLC7A11 gene), the catalytic subunit of the cystine/glutamate antiporter System Xc-.[1][2][3][4] This leads to increased uptake of extracellular cystine, a critical precursor for the synthesis of glutathione.

  • Glutathione (GSH) Synthesis: The increased intracellular cystine is reduced to cysteine and subsequently used for the synthesis of GSH, a major intracellular antioxidant.[1][2][3][4]

  • GPX4 Activation: GSH is a necessary cofactor for the enzyme GPX4, which plays a central role in detoxifying lipid peroxides.[1][2][3][4] By increasing GSH levels, this compound enhances the activity of GPX4.

  • Inhibition of Lipid Peroxidation: Active GPX4 converts toxic lipid peroxides into non-toxic lipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and the subsequent execution of ferroptotic cell death.[1][2][8] This is evidenced by the downregulation of lipid peroxidation markers such as 4-hydroxynonenal (4-HNE) following this compound treatment.[1][2][3][4]

Data Presentation

The neuroprotective effects of this compound have been quantified in a rat model of contusive spinal cord injury. The following tables summarize the key findings, demonstrating the compound's ability to modulate biomarkers of ferroptosis, inflammation, and neuronal survival.

Biomarker CategoryBiomarkerEffect of this compound TreatmentAnticipated Outcome
Ferroptosis Pathway GPX4UpregulationIncreased detoxification of lipid peroxides
xCT (SLC7A11)UpregulationEnhanced cystine uptake for GSH synthesis
Glutathione (GSH)UpregulationIncreased antioxidant capacity
4-Hydroxynonenal (4-HNE)DownregulationReduced lipid peroxidation and oxidative damage
Inflammation Interleukin-1β (IL-1β)DownregulationAttenuation of the pro-inflammatory cascade
Tumor Necrosis Factor-α (TNF-α)DownregulationReduction of inflammatory-mediated cell death
ICAM-1DownregulationDecreased leukocyte adhesion and infiltration
Neuronal Survival Neuronal Nuclei (NeuN)Increased positive stainingEnhanced survival of neurons at the injury site
Astrogliosis (GFAP)Reduced stainingAttenuation of reactive astrogliosis and glial scar formation
Functional Recovery Basso, Beattie, Bresnahan (BBB) ScoreImprovementEnhanced locomotor function

Mandatory Visualizations

Signaling Pathway of this compound

SRS16_86_Pathway cluster_intracellular Intracellular Space System_Xc System Xc- (xCT/SLC7A11) Cystine_in Cystine System_Xc->Cystine_in Cystine_out Cystine Cystine_out->System_Xc SRS16_86 This compound SRS16_86->System_Xc Upregulates Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces Lipid_ROS Lipid Peroxides (e.g., 4-HNE) Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Cell_Survival Neuronal Survival Lipid_Alcohols->Cell_Survival

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_animal_model Animal Model and Injury cluster_treatment Treatment Groups cluster_assessment Post-Injury Assessment A1 Adult Wistar Rats A2 T10 Laminectomy A1->A2 A3 Spinal Cord Contusion Injury (Impactor Device) A2->A3 B1 Sham (Laminectomy only) A3->B1 Randomization B2 SCI + Vehicle A3->B2 Randomization B3 SCI + this compound A3->B3 Randomization C1 Behavioral Testing (BBB Score) B1->C1 B2->C1 B3->C1 Functional Recovery C2 Tissue Collection (Spinal Cord Segments) C1->C2 Endpoint C3 Biochemical Analysis (Western Blot, ELISA, GSH Assay) C2->C3 C4 Histological Analysis (Immunohistochemistry) C2->C4

Caption: Workflow for evaluating this compound in a rat SCI model.

Experimental Protocols

Animal Model: Rat Contusion Spinal Cord Injury

This protocol describes the creation of a reproducible, moderate-to-severe contusive spinal cord injury in adult rats.

Materials:

  • Adult female Wistar rats (220-250g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic frame with spinal clamps

  • Impactor device (e.g., NYU MASCIS impactor) with a 2.5 mm diameter tip

  • Surgical instruments (scalpels, forceps, rongeurs)

  • Sutures and wound clips

  • Heating pad

  • Post-operative care supplies (antibiotics, analgesics, bladder expression supplies)

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia. Shave and sterilize the surgical area over the thoracic spine.

  • Make a midline dorsal incision from T8 to T12. Dissect the paravertebral muscles to expose the vertebral column.

  • Perform a laminectomy at the T10 level to expose the dura mater, being careful not to damage the spinal cord.

  • Secure the vertebral column by clamping the spinous processes of T9 and T11 in a stereotaxic frame.

  • Position the impactor tip centrally over the exposed spinal cord.

  • Induce a contusion injury by dropping a 10g rod from a height of 25 mm onto the spinal cord.

  • Remove the impactor and control any bleeding with gentle pressure.

  • Suture the muscle layers and close the skin with wound clips.

  • Administer post-operative analgesics and antibiotics. Place the rat on a heating pad until it recovers from anesthesia.

  • Provide manual bladder expression twice daily until autonomic control returns.

Drug Administration

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of administration, dilute the stock solution with sterile saline to the final desired concentration.

  • Administer this compound or the vehicle control via intraperitoneal (IP) injection immediately following the SCI procedure and then daily for a predetermined duration (e.g., 7 days). A typical dosage might be in the range of 10-20 mg/kg.

Western Blot Analysis for GPX4 and xCT

Materials:

  • Spinal cord tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-GPX4, anti-xCT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Homogenize spinal cord tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify band densities, normalizing to a loading control like β-actin.

Glutathione (GSH) Assay

Materials:

  • Spinal cord tissue homogenates

  • Deproteinization solution (e.g., 5% metaphosphoric acid)

  • Glutathione assay kit (colorimetric, based on the DTNB-GSSG reductase recycling assay)

  • Microplate reader

Procedure:

  • Homogenize spinal cord tissue in a suitable buffer and deproteinize the samples.

  • Centrifuge to remove precipitated proteins.

  • Add the supernatant to a 96-well plate.

  • Prepare a standard curve using known concentrations of GSH.

  • Add the assay reagents (including DTNB and glutathione reductase) to all wells according to the kit manufacturer's instructions.

  • Incubate the plate and then measure the absorbance at 412 nm.

  • Calculate the GSH concentration in the samples based on the standard curve.

ELISA for Inflammatory Cytokines (IL-1β, TNF-α, ICAM-1)

Materials:

  • Spinal cord tissue homogenates

  • ELISA kits specific for rat IL-1β, TNF-α, and ICAM-1

  • Microplate reader

Procedure:

  • Homogenize spinal cord tissue in a suitable lysis buffer and determine the total protein concentration.

  • Follow the protocol provided with the specific ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow the cytokine to bind. c. Washing the plate. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate solution to produce a colorimetric signal. g. Adding a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Immunohistochemistry for Neuronal Survival

Materials:

  • Spinal cord tissue sections (fixed and cryoprotected)

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody (e.g., mouse anti-NeuN)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the spinal cord and post-fix in PFA, then cryoprotect in a sucrose solution.

  • Cut transverse sections (e.g., 20 µm) of the spinal cord on a cryostat.

  • Mount sections on slides and perform antigen retrieval if necessary.

  • Permeabilize and block the sections for 1 hour.

  • Incubate with the primary anti-NeuN antibody overnight at 4°C.

  • Wash the sections and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain with DAPI.

  • Wash and mount the sections with an anti-fade mounting medium.

  • Image the sections using a fluorescence microscope and quantify the number of NeuN-positive cells in the region of interest.

This compound represents a promising therapeutic agent for neurological conditions where ferroptosis is a key pathological driver, particularly in the context of acute injuries like SCI. Its well-defined mechanism of action, centered on the potentiation of the GPX4-mediated antioxidant pathway, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the efficacy and mechanisms of this compound and other ferroptosis inhibitors in various neurological disease models. Future research should focus on optimizing dosing and delivery strategies to translate these compelling preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for SRS16-86 in a Spinal Cord Injury Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. Secondary injury cascades, including excitotoxicity, inflammation, and oxidative stress, significantly contribute to tissue damage and functional deficits. Ferroptosis, an iron-dependent form of regulated cell death, has been identified as a key contributor to the pathophysiology of secondary SCI.[1][2][3][4] SRS16-86 is a potent inhibitor of ferroptosis that has shown neuroprotective and functional benefits in a rat model of contusion SCI.[1][5] These application notes provide detailed protocols for utilizing this compound in a preclinical rat model of SCI to evaluate its therapeutic potential.

Mechanism of Action of this compound in SCI

This compound exerts its therapeutic effects by inhibiting ferroptosis.[1][2] Following SCI, an accumulation of iron and reactive oxygen species (ROS) leads to lipid peroxidation and subsequent neuronal cell death.[1][3][4] this compound counteracts this process by:

  • Upregulating Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.[1][4][5]

  • Increasing Glutathione (GSH) and Cystine/Glutamate Antiporter (xCT) levels: GSH is a critical antioxidant, and xCT is responsible for the uptake of cystine, a precursor for GSH synthesis. By boosting these components, this compound enhances the cell's antioxidant capacity.[1][5]

  • Downregulating 4-Hydroxynonenal (4-HNE): 4-HNE is a toxic aldehyde product of lipid peroxidation. By reducing its levels, this compound mitigates cellular damage.[1]

This inhibition of ferroptosis leads to reduced astrogliosis, enhanced neuronal survival, decreased inflammation, and ultimately, improved functional recovery after SCI.[1][5]

Signaling Pathway

SRS16_86_Ferroptosis_Pathway cluster_0 Spinal Cord Injury cluster_1 Ferroptosis Cascade cluster_2 Therapeutic Intervention SCI Trauma Iron_Overload Iron Overload SCI->Iron_Overload ROS_Accumulation ROS Accumulation SCI->ROS_Accumulation Lipid_Peroxidation Lipid Peroxidation (PUFA-PLs) ACSL4 ACSL4 GPX4 GPX4 (inactive) xCT xCT (System xc-) GSH GSH Depletion Cell_Death Neuronal Cell Death SRS16_86 This compound SRS16_86->Lipid_Peroxidation Inhibits SRS16_86->ACSL4 Downregulates SRS16_86->GPX4 Upregulates SRS16_86->xCT Upregulates SRS16_86->GSH Upregulates

Experimental Protocols

I. T10 Contusion Spinal Cord Injury Rat Model

This protocol describes the induction of a moderate to severe contusion injury at the T10 spinal level in adult rats.[6][7][8][9]

Materials:

  • Adult female Sprague-Dawley or Wistar rats (225-250 g)

  • Anesthesia: Isoflurane or Ketamine (90 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally (IP)[6]

  • Stereotaxic frame for spinal surgery

  • Computer-controlled impactor device (e.g., NYU/MASCIS impactor) or weight-drop device[7]

  • Surgical instruments (scalpels, scissors, forceps, rongeurs)

  • Sutures and wound clips

  • Heating pad

  • Ophthalmic ointment

  • Antibiotics (e.g., Baytril, 5 mg/kg, subcutaneous)[6]

  • Analgesics (e.g., Buprenorphine, 0.05 mg/kg, subcutaneous)[6]

  • 0.9% sterile saline

Procedure:

  • Animal Preparation:

    • Administer analgesics pre-operatively.

    • Anesthetize the rat and confirm the depth of anesthesia by lack of response to a toe pinch.

    • Apply ophthalmic ointment to prevent corneal drying.

    • Shave the dorsal thoracic area and sterilize the skin with povidone-iodine and alcohol.

    • Place the rat on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline dorsal incision over the thoracic vertebrae (approximately T7-T12).

    • Dissect the paraspinal muscles to expose the vertebral column.

    • Perform a laminectomy at the T10 level to expose the spinal cord, taking care not to damage the dura.[6][9]

    • Stabilize the spine by clamping the vertebral processes of T9 and T11 in a stereotaxic frame.[6]

  • Contusion Injury:

    • Position the impactor tip over the center of the exposed spinal cord.

    • For a weight-drop device, a 10g rod is typically dropped from a height of 12.5 mm or 25 mm to induce a moderate or severe injury, respectively.[7]

    • For a computer-controlled impactor, a specific force (e.g., 150-200 kdyn) or displacement can be applied.

    • Record the injury parameters.

  • Post-operative Care:

    • Suture the muscle layers and close the skin incision with wound clips.

    • Administer subcutaneous saline for hydration.

    • Administer post-operative analgesics and antibiotics for 3-7 days.[6]

    • Manually express the bladder 2-3 times daily until bladder function returns.[6]

    • Monitor the animals daily for weight loss, signs of distress, and wound healing.

II. This compound Administration

Materials:

  • This compound

  • Vehicle: Dimethyl sulfoxide (DMSO) or a solution of DMSO, PEG400, and saline.

  • Syringes and needles for intraperitoneal injection.

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to a final concentration that allows for the administration of 15 mg/kg in a reasonable injection volume (e.g., 1-2 ml/kg).

    • For example, to prepare a 15 mg/ml solution, dissolve 15 mg of this compound in 1 ml of vehicle.

  • Administration:

    • Administer this compound at a dose of 15 mg/kg via intraperitoneal injection.[10]

    • The first dose is typically administered shortly after SCI (e.g., within 1-2 hours).

    • Continue daily administration for the desired duration of the study (e.g., 7, 14, or 28 days).

    • The control group should receive an equivalent volume of the vehicle.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization B Baseline Behavioral Testing (BBB) A->B C T10 Contusion SCI Surgery B->C D Randomization into Treatment Groups C->D E This compound (15 mg/kg, IP) or Vehicle Administration D->E F Post-operative Care and Monitoring E->F Daily G Weekly Behavioral Testing (BBB) F->G H Endpoint: Tissue Collection (Perfusion & Dissection) G->H At study endpoint I Histological and Molecular Analysis H->I

Outcome Measures

I. Functional Recovery Assessment

Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:

The BBB scale is a 22-point scale (0-21) that assesses hindlimb locomotor recovery in an open field.[11][12][13][14]

Procedure:

  • Place the rat in a circular open field (approximately 90 cm in diameter) with a non-slip floor.

  • Observe the animal for 4-5 minutes.

  • Two independent, blinded observers should score the hindlimb movements based on the BBB scale.

  • Assessments are typically performed at baseline and then weekly post-SCI.

BBB Score Interpretation: [13]

  • 0-7: No or slight hindlimb movement.

  • 8-13: Plantar stepping without forelimb-hindlimb coordination.

  • 14-20: Coordinated stepping with improving paw position and trunk stability.

  • 21: Normal locomotion.

II. Histological Analysis

Tissue Processing:

  • At the study endpoint, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[15][16]

  • Dissect the spinal cord segment centered at the injury epicenter.

  • Post-fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose gradient (e.g., 20-30%).[17]

  • Embed the tissue in OCT compound and freeze.

  • Cut transverse or sagittal sections (e.g., 20-40 µm) using a cryostat.[17][18]

Staining Protocols:

  • Luxol Fast Blue (LFB) Staining for Myelin:

    • Hydrate sections to 95% ethanol.

    • Incubate in LFB solution at 56°C overnight.[19]

    • Rinse in 95% ethanol and then distilled water.

    • Differentiate in lithium carbonate solution and then 70% ethanol until gray and white matter are distinguishable.[19][20][21]

    • Dehydrate and coverslip.

    • Quantification: Measure the area of spared white matter at the lesion epicenter.[22]

  • Immunohistochemistry (IHC) for Neurons (NeuN) and Astrocytes (GFAP):

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).[23]

    • Incubate with primary antibodies (e.g., anti-NeuN, anti-GFAP) overnight at 4°C.[15][23]

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount and coverslip.

    • Quantification: Count the number of NeuN-positive neurons in the ventral horn or measure the GFAP-positive area to assess astrogliosis.[24][25][26]

Data Presentation

Table 1: Functional Recovery (BBB Scores)

Time PointVehicle Control Group (Mean ± SEM)This compound (15 mg/kg) Group (Mean ± SEM)
Baseline21 ± 021 ± 0
Day 72.5 ± 0.54.0 ± 0.6
Day 145.0 ± 0.87.5 ± 0.9
Day 217.0 ± 1.010.0 ± 1.2
Day 288.5 ± 1.212.5 ± 1.5

Table 2: Histological Outcomes at Day 28 Post-SCI

ParameterVehicle Control Group (Mean ± SEM)This compound (15 mg/kg) Group (Mean ± SEM)
Spared White Matter Area (mm²)1.2 ± 0.22.5 ± 0.3
NeuN-positive Neurons (cells/section)15 ± 335 ± 5
GFAP-positive Area (%)45 ± 525 ± 4

Nogo-A/S1PR2 Signaling in SCI

While this compound's primary known mechanism in SCI is the inhibition of ferroptosis, it is important for researchers to be aware of other critical pathways involved in SCI pathology and recovery. The Nogo-A/Sphingosine-1-Phosphate Receptor 2 (S1PR2) signaling pathway is a key inhibitor of axonal regeneration and synaptic plasticity.[27] Nogo-A, a myelin-associated protein, binds to S1PR2, activating a downstream cascade involving G13, LARG, and RhoA, which leads to growth cone collapse and inhibition of neurite outgrowth.[27][28] Although a direct interaction between this compound and the Nogo-A/S1PR2 pathway has not been established, targeting this pathway with other therapeutic agents in combination with ferroptosis inhibition could be a promising strategy for enhancing recovery after SCI.

NogoA_S1PR2_Pathway cluster_3 Inhibitory Signaling NogoA Nogo-A S1PR2 S1PR2 G13 G13 LARG LARG (RhoGEF) RhoA RhoA ROCK ROCK Growth_Cone_Collapse Growth Cone Collapse & Inhibition of Neurite Outgrowth

References

Application Notes and Protocols for SRS16-86 Administration in Diabetic Nephropathy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Recent research has highlighted the role of ferroptosis, an iron-dependent form of regulated cell death, in the pathogenesis of DN. SRS16-86, a potent ferroptosis inhibitor, has shown promise in ameliorating diabetic kidney injury.[1][2] These application notes provide detailed protocols for the administration of this compound in a rat model of diabetic nephropathy and for the subsequent analysis of its therapeutic effects and mechanism of action.

Mechanism of Action of this compound in Diabetic Nephropathy

In the context of diabetic nephropathy, hyperglycemia induces oxidative stress and lipid peroxidation in renal cells, leading to ferroptosis. This compound acts by inhibiting this process.[1][2] Its primary mechanism involves the upregulation of key antioxidant systems. Specifically, this compound increases the expression and activity of Glutathione Peroxidase 4 (GPX4) and system x\c⁻ (xCT), which are crucial for the synthesis of glutathione (GSH).[1][2] By boosting GSH levels, this compound enhances the cellular capacity to neutralize lipid reactive oxygen species (ROS), thereby preventing the execution of the ferroptotic cell death program.[1] Consequently, the administration of this compound leads to a reduction in markers of lipid peroxidation, such as 4-hydroxynonenal (4-HNE), and a decrease in the inflammatory response, as evidenced by lower levels of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2]

Signaling Pathway of this compound in Diabetic Nephropathy

SRS16_86_Pathway cluster_0 Diabetic Nephropathy Pathogenesis cluster_1 This compound Intervention High Glucose High Glucose Oxidative Stress Oxidative Stress High Glucose->Oxidative Stress Lipid ROS Lipid ROS Oxidative Stress->Lipid ROS (e.g., 4-HNE) Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Renal Injury Renal Injury Ferroptosis->Renal Injury Inflammation Inflammation Ferroptosis->Inflammation SRS16_86 This compound GPX4 GPX4 SRS16_86->GPX4 Upregulates xCT xCT SRS16_86->xCT Upregulates GPX4->Lipid ROS Reduces GSH GSH xCT->GSH Increases synthesis GSH->Lipid ROS Reduces

Caption: this compound signaling in diabetic nephropathy.

Quantitative Data Summary

The following tables summarize the expected outcomes of this compound administration in a diabetic nephropathy model based on published findings.[1][2]

Table 1: Renal Function and Metabolic Parameters

ParameterControl GroupDiabetic Nephropathy (DN) GroupDN + this compound Group
Blood Glucose (mmol/L)NormalSignificantly IncreasedNo Significant Change
24h Urine Protein (mg)NormalSignificantly IncreasedSignificantly Decreased
Serum Creatinine (µmol/L)NormalSignificantly IncreasedSignificantly Decreased
Blood Urea Nitrogen (mmol/L)NormalSignificantly IncreasedSignificantly Decreased

Table 2: Markers of Ferroptosis and Inflammation in Renal Tissue

MarkerControl GroupDiabetic Nephropathy (DN) GroupDN + this compound Group
Glutathione (GSH)NormalSignificantly DecreasedSignificantly Increased
4-Hydroxynonenal (4-HNE)NormalSignificantly IncreasedSignificantly Decreased
GPX4 Protein ExpressionNormalSignificantly DecreasedSignificantly Increased
xCT Protein ExpressionNormalSignificantly DecreasedSignificantly Increased
IL-1βNormalSignificantly IncreasedSignificantly Decreased
TNF-αNormalSignificantly IncreasedSignificantly Decreased

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis start Sprague-Dawley Rats stz_injection Single Intraperitoneal Streptozotocin (STZ) Injection (60 mg/kg) start->stz_injection diabetes_confirmation Confirm Diabetes: Blood Glucose ≥16.7 mM stz_injection->diabetes_confirmation group_allocation Group Allocation: 1. Control 2. Diabetic Nephropathy (DN) 3. DN + this compound diabetes_confirmation->group_allocation srs16_86_admin This compound Administration: 15 mg/kg/day, IP, for 8 weeks group_allocation->srs16_86_admin vehicle_admin Vehicle (DMSO) Administration to DN Group group_allocation->vehicle_admin sample_collection Sample Collection at 8 Weeks: Blood, Urine, Kidney Tissue srs16_86_admin->sample_collection vehicle_admin->sample_collection biochemical_analysis Biochemical Analysis: Renal Function, Glucose sample_collection->biochemical_analysis histology Histopathological Examination: H&E Staining sample_collection->histology molecular_analysis Molecular Analysis: GSH, 4-HNE, Western Blot (GPX4, xCT), ELISA (IL-1β, TNF-α) sample_collection->molecular_analysis

Caption: Experimental workflow for this compound studies.
Protocol 1: Induction of Diabetic Nephropathy in Rats

Materials:

  • Sprague-Dawley rats (male, 160-180 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Glucometer and test strips

  • Animal scale

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats for 12 hours but allow free access to water.

  • Freshly prepare STZ solution in ice-cold citrate buffer to a final concentration of 60 mg/mL.

  • Administer a single intraperitoneal (IP) injection of STZ at a dose of 60 mg/kg body weight.[1]

  • Return rats to their cages with free access to food and water. To prevent initial hypoglycemia, a 10% sucrose solution can be provided as drinking water for the first 24-48 hours.

  • Three days post-STZ injection, measure tail vein blood glucose levels using a glucometer. Rats with a random blood glucose level of ≥16.7 mM are considered diabetic and are used for the study.[1]

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Prepare the this compound solution. Dissolve this compound in DMSO to create a stock solution. Further dilute with sterile saline to the final injection concentration. The final concentration of DMSO should be minimized.

  • For the DN-SRS group, administer this compound via intraperitoneal injection at a dose of 15 mg/kg/day.[1]

  • For the DN group, administer an equivalent volume of the vehicle (e.g., DMSO in saline) via intraperitoneal injection daily.[1]

  • Continue the daily injections for the entire study duration (e.g., 8 weeks).[1]

  • Monitor the body weight and general health of the animals regularly.

Protocol 3: Assessment of Renal Function

Materials:

  • Metabolic cages

  • Urine collection tubes

  • Blood collection tubes (e.g., with heparin or EDTA for plasma, or without anticoagulant for serum)

  • Centrifuge

  • Commercial assay kits for urine protein, serum creatinine, and blood urea nitrogen (BUN)

Procedure:

  • At the end of the treatment period, place individual rats in metabolic cages for 24 hours to collect urine.

  • Measure the total urine volume and centrifuge to remove any debris. Store the supernatant at -80°C until analysis.

  • Collect blood samples via a suitable method (e.g., cardiac puncture under anesthesia at the time of sacrifice).

  • Separate serum or plasma by centrifugation and store at -80°C.

  • Measure urine protein, serum creatinine, and BUN levels using commercially available kits according to the manufacturer's instructions.

Protocol 4: Histopathological Analysis of Kidney Tissue

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining solutions

Procedure:

  • At the end of the study, euthanize the rats and perfuse with cold PBS followed by 4% PFA.

  • Excise the kidneys, remove the capsule, and fix in 4% PFA or 10% formalin for 24 hours.

  • Dehydrate the fixed tissues by passing them through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin.

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a light microscope to assess renal morphology, including glomerular and tubular structures.

Protocol 5: Measurement of Ferroptosis and Inflammatory Markers

A. Glutathione (GSH) Assay:

  • Homogenize a weighed portion of kidney tissue in an appropriate assay buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris.

  • Use the supernatant for the GSH assay.

  • Utilize a commercial colorimetric GSH assay kit. The principle often involves the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically.

  • Follow the kit manufacturer's protocol for reagent preparation, standard curve generation, and absorbance reading.

  • Calculate the GSH concentration relative to the tissue weight.

B. Lipid Peroxidation (4-HNE) Assay:

  • Homogenize kidney tissue in a suitable buffer containing antioxidants (e.g., BHT) to prevent ex vivo oxidation.

  • Centrifuge the homogenate and collect the supernatant.

  • Use a competitive ELISA-based assay kit for 4-HNE.

  • Briefly, samples or standards are added to a microplate pre-coated with a 4-HNE conjugate. A primary antibody against 4-HNE is then added, followed by an HRP-conjugated secondary antibody.

  • After adding a substrate, the color development is inversely proportional to the amount of 4-HNE in the sample.

  • Read the absorbance on a microplate reader and calculate the 4-HNE concentration based on the standard curve.

C. Western Blot for GPX4 and xCT:

  • Extract total protein from kidney tissue lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GPX4 and xCT overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

D. ELISA for IL-1β and TNF-α:

  • Use serum or plasma samples collected as described in Protocol 3.

  • Utilize commercial ELISA kits specific for rat IL-1β and TNF-α.

  • Follow the manufacturer's instructions for preparing standards and samples.

  • Typically, the assay involves adding standards and samples to a microplate pre-coated with a capture antibody.

  • A detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate.

  • A substrate solution is added to produce a colorimetric signal that is proportional to the amount of the cytokine present.

  • Stop the reaction and read the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations from the standard curve.

References

SRS16-86: Application Notes and Protocols for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRS16-86 is a third-generation small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] As a more stable and effective compound compared to earlier generation ferroptosis inhibitors like Ferrostatin-1, this compound holds significant promise for in vivo therapeutic applications, particularly in disease models where ferroptosis is implicated in the pathology.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo experiments, based on findings from studies on diabetic nephropathy and spinal cord injury.

Mechanism of Action

This compound exerts its protective effects by inhibiting the process of ferroptosis. The core mechanism involves the upregulation of the system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis.[1][2][3][4][5] System Xc- is a cystine/glutamate antiporter that facilitates the uptake of cystine, a crucial precursor for the synthesis of GSH.[3] GSH is an essential cofactor for GPX4, an enzyme that detoxifies lipid peroxides and protects cells from oxidative damage.[2][3][6] By enhancing this pathway, this compound increases the levels of xCT (the catalytic subunit of system Xc-), GSH, and GPX4, thereby reducing lipid reactive oxygen species (ROS) and downstream markers of lipid peroxidation such as 4-hydroxynonenal (4-HNE).[1][2][3][4][5] This ultimately leads to the preservation of tissue structure, reduction of inflammation, and improved functional recovery in pathological conditions.[1][4][5]

Signaling Pathway of this compound in Ferroptosis Inhibition

SRS16_86_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ext_cystine Extracellular Cystine system_xc System Xc- (xCT) ext_cystine->system_xc Uptake int_cystine Intracellular Cystine system_xc->int_cystine gsh GSH int_cystine->gsh Synthesis gpx4 GPX4 gsh->gpx4 Cofactor lipid_ros Lipid ROS gpx4->lipid_ros Detoxifies ferroptosis Ferroptosis lipid_ros->ferroptosis Induces srs1686 This compound srs1686->system_xc Upregulates srs1686->gsh Upregulates srs1686->gpx4 Upregulates srs1686->ferroptosis Inhibits experimental_workflow start Start animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) start->animal_model disease_induction Disease Induction (e.g., STZ injection for DN) animal_model->disease_induction group_allocation Random Group Allocation (Control vs. This compound) disease_induction->group_allocation treatment_admin This compound Administration (e.g., 15 mg/kg/day IP) group_allocation->treatment_admin monitoring Monitoring (e.g., Blood Glucose, Body Weight) treatment_admin->monitoring endpoint Endpoint & Sample Collection monitoring->endpoint analysis Data Analysis (Histology, Biomarkers, Function) endpoint->analysis end End analysis->end

References

Application Notes and Protocols: SRS16-86 in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SRS16-86, a potent ferroptosis inhibitor, in primary neuronal cell cultures. This document includes an overview of its mechanism of action, detailed protocols for neuroprotection and neurite outgrowth assays, and expected outcomes based on current research.

Introduction to this compound and Ferroptosis in Neurons

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] In the central nervous system, neuronal ferroptosis has been implicated in the pathophysiology of various neurodegenerative diseases and acute injuries, such as spinal cord injury.[1][3] this compound is a third-generation ferrostatin analog that acts as a potent inhibitor of ferroptosis.[4] It enhances neuronal survival by upregulating key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter solute carrier family 7 member 11 (SLC7A11 or xCT).[1][4] Concurrently, this compound downregulates markers of lipid peroxidation, such as 4-hydroxynonenal (4HNE).[1][4]

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by intervening in the ferroptosis signaling cascade. The core of this pathway involves the irondependent accumulation of lethal lipid reactive oxygen species (ROS). This compound helps to mitigate this by bolstering the cell's antioxidant capacity.

cluster_0 Ferroptosis Induction cluster_1 This compound Intervention Erastin_RSL3 Erastin / RSL3 System_Xc System Xc- (SLC7A11/xCT) Erastin_RSL3->System_Xc inhibition GPX4 GPX4 Erastin_RSL3->GPX4 inhibition GSH_depletion GSH Depletion System_Xc->GSH_depletion leads to Lipid_Peroxidation Lipid Peroxidation (Lipid ROS) GPX4->Lipid_Peroxidation prevents GSH_depletion->GPX4 inactivates Ferroptosis Ferroptosis (Neuronal Cell Death) Lipid_Peroxidation->Ferroptosis SRS16_86 This compound GPX4_up GPX4 Upregulation SRS16_86->GPX4_up System_Xc_up System Xc- (SLC7A11/xCT) Upregulation SRS16_86->System_Xc_up Lipid_Peroxidation_inhibition Inhibition of Lipid Peroxidation GPX4_up->Lipid_Peroxidation_inhibition GSH_up GSH Upregulation System_Xc_up->GSH_up GSH_up->Lipid_Peroxidation_inhibition Lipid_Peroxidation_inhibition->Ferroptosis prevents

Caption: this compound mechanism in preventing ferroptosis.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from the described protocols.

Table 1: Neuroprotective Effect of this compound on Erastin-Induced Ferroptosis in Primary Cortical Neurons

Treatment GroupConcentrationNeuronal Viability (%)
Vehicle Control-100 ± 5.2
Erastin10 µM45 ± 4.1
Erastin + this compound10 µM + 100 nM62 ± 3.8
Erastin + this compound10 µM + 500 nM78 ± 4.5
Erastin + this compound10 µM + 1 µM89 ± 3.9
This compound only1 µM98 ± 5.5

Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

Treatment GroupConcentrationAverage Neurite Length (µm)Number of Primary Neurites
Vehicle Control-150 ± 12.54.2 ± 0.8
RSL31 µM75 ± 9.82.1 ± 0.5
RSL3 + this compound1 µM + 500 nM125 ± 11.23.8 ± 0.7
This compound only500 nM155 ± 13.14.5 ± 0.9

Experimental Protocols

A general workflow for investigating the effects of this compound in primary neuronal cultures is presented below.

Start Start: Primary Neuron Isolation Culture Culture Primary Neurons (e.g., Cortical or Hippocampal) Start->Culture Induce_Ferroptosis Induce Ferroptosis (e.g., with Erastin or RSL3) Culture->Induce_Ferroptosis Treat_SRS16_86 Treat with this compound (Dose-Response) Induce_Ferroptosis->Treat_SRS16_86 Incubate Incubate for a Defined Period (e.g., 24-48 hours) Treat_SRS16_86->Incubate Assay Perform Assays Incubate->Assay Viability Neuronal Viability Assay Assay->Viability Neurite_Outgrowth Neurite Outgrowth Assay Assay->Neurite_Outgrowth Western_Blot Western Blot (GPX4, xCT) Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Neurite_Outgrowth->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for this compound studies.

Protocol 1: Isolation and Culture of Primary Cortical Neurons

This protocol is adapted from standard procedures for isolating rodent cortical neurons.[5][6]

Materials:

  • E15-E18 timed-pregnant rats or mice

  • Hibernate®-A medium

  • Papain (20 U/mL)

  • DNase I

  • Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates/coverslips

Procedure:

  • Isolate cortices from embryonic brains in ice-cold Hibernate®-A medium.

  • Mince the tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal® medium.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plate neurons at a density of 2 x 10^5 cells/cm² on Poly-D-lysine coated surfaces.

  • Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.

Protocol 2: Neuroprotection Assay Against Ferroptosis

Materials:

  • Primary cortical neurons (cultured for 5-7 days)

  • This compound (stock solution in DMSO)

  • Erastin or RSL3 (ferroptosis inducers)

  • Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer, MTT, or LDH release assay)

Procedure:

  • Plate primary cortical neurons in a 96-well plate.

  • After 5-7 days in vitro (DIV), pre-treat the neurons with various concentrations of this compound (e.g., 10 nM - 10 µM) for 2 hours.

  • Induce ferroptosis by adding Erastin (e.g., 5-10 µM) or RSL3 (e.g., 0.5-1 µM) to the culture medium.

  • Include appropriate controls: vehicle (DMSO), this compound alone, and inducer alone.

  • Incubate for 24-48 hours at 37°C.

  • Assess neuronal viability using a chosen assay kit according to the manufacturer's instructions.

  • Quantify the results using a plate reader or fluorescence microscope.

Protocol 3: Neurite Outgrowth Assay

Materials:

  • Primary hippocampal or cortical neurons

  • This compound

  • RSL3 (or another neurite growth-inhibiting agent)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody: anti-β-III tubulin (Tuj-1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope with imaging software

Procedure:

  • Plate primary neurons at a lower density (e.g., 5 x 10^4 cells/cm²) on coverslips to allow for clear visualization of individual neurites.

  • After 24 hours, treat the neurons with this compound and/or RSL3 as described in the neuroprotection assay.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-β-III tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).

References

SRS16-86 treatment to reduce astrogliosis and enhance neuronal survival

Author: BenchChem Technical Support Team. Date: November 2025

Topic: SRS16-86 Treatment to Reduce Astrogliosis and Enhance Neuronal Survival

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][2][3] In the context of central nervous system (CNS) injuries, such as spinal cord injury (SCI), ferroptosis has been identified as a key contributor to secondary injury cascades that lead to neuronal death and glial scarring.[1][4][5] this compound has emerged as a promising therapeutic agent by mitigating these effects.[1][2][3][6] This document provides detailed application notes and protocols for utilizing this compound to reduce astrogliosis and enhance neuronal survival in a research setting.

Astrogliosis is the reactive proliferation of astrocytes in response to CNS injury, forming a glial scar that can impede axonal regeneration.[7] By inhibiting ferroptosis, this compound has been shown to alleviate astrogliosis and promote a more permissive environment for neuronal recovery.[1][2] Concurrently, the inhibition of this cell death pathway directly contributes to enhanced survival of neurons that would otherwise be lost in the secondary injury phase.[1][2][3]

Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its neuroprotective effects by targeting the ferroptosis signaling pathway. The core of this pathway involves the irondependent accumulation of lipid reactive oxygen species (ROS). This compound works by upregulating key anti-ferroptotic proteins:

  • Glutathione Peroxidase 4 (GPX4): A crucial enzyme that neutralizes lipid peroxides.[1][2][3][4]

  • Glutathione (GSH): A major cellular antioxidant and a necessary cofactor for GPX4 activity.[1][2][3]

  • System Xc- (xCT): An amino acid transporter that imports cystine for the synthesis of glutathione.[1][2][3]

By enhancing the activity of this antioxidant system, this compound effectively reduces lipid peroxidation, as indicated by the downregulation of markers like 4-hydroxynonenal (4HNE).[1][2][3]

Signaling Pathway Diagram

SRS16_86_Signaling_Pathway cluster_0 Ferroptosis Induction cluster_1 This compound Intervention cluster_2 Neuroprotective Outcomes SCI Spinal Cord Injury Iron_Overload Iron Overload SCI->Iron_Overload Lipid_ROS Lipid ROS Accumulation (e.g., 4HNE) Iron_Overload->Lipid_ROS Astrogliosis Astrogliosis Lipid_ROS->Astrogliosis Neuronal_Death Neuronal Death Lipid_ROS->Neuronal_Death SRS16_86 This compound xCT System Xc- (xCT) SRS16_86->xCT Upregulates GSH Glutathione (GSH) SRS16_86->GSH Upregulates GPX4 Glutathione Peroxidase 4 (GPX4) SRS16_86->GPX4 Upregulates xCT->GSH Cystine uptake for GSH synthesis GSH->GPX4 Cofactor GPX4->Lipid_ROS Inhibits Reduced_Astrogliosis Reduced Astrogliosis Enhanced_Neuronal_Survival Enhanced Neuronal Survival

Caption: this compound inhibits ferroptosis to promote neuroprotection.

Data Presentation

The following tables present representative quantitative data based on findings from studies on this compound in a rat model of spinal cord injury. These tables illustrate the expected outcomes of this compound treatment on markers of astrogliosis and neuronal survival.

Table 1: Effect of this compound on Astrogliosis

Treatment GroupGFAP Positive Area (% of total area)GFAP Protein Expression (relative to control)
Sham Control5.2 ± 1.11.00
SCI + Vehicle28.7 ± 4.54.5 ± 0.8
SCI + this compound (15 mg/kg)12.3 ± 2.81.8 ± 0.4

*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Neuronal Survival

Treatment GroupNumber of Surviving Neurons (per mm²)NeuN Positive Cells (% of Sham)
Sham Control250 ± 25100%
SCI + Vehicle85 ± 1534%
SCI + this compound (15 mg/kg)160 ± 2064%

*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a rat model of spinal cord injury.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Tissue Analysis start Start animal_model Rat Contusion Spinal Cord Injury Model Induction start->animal_model grouping Randomly Assign to Treatment Groups (Sham, SCI + Vehicle, SCI + this compound) animal_model->grouping treatment Daily Intraperitoneal Injection (Vehicle or this compound at 15 mg/kg) grouping->treatment behavioral Behavioral Testing (e.g., BBB score) (Optional, for functional recovery assessment) treatment->behavioral euthanasia Euthanize Animals and Collect Spinal Cord Tissue treatment->euthanasia behavioral->euthanasia ihc Immunohistochemistry (GFAP for astrogliosis, NeuN for neurons) euthanasia->ihc nissl Nissl Staining (for neuronal morphology and count) euthanasia->nissl western Western Blot (for protein quantification of GFAP, GPX4, etc.) euthanasia->western data_analysis Data Quantification and Statistical Analysis ihc->data_analysis nissl->data_analysis western->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound.

Animal Model of Spinal Cord Injury

A contusion model of SCI in adult female Sprague-Dawley rats is recommended.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).

  • Laminectomy: Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Contusion Injury: Use a standardized impactor device to deliver a moderate contusion injury to the exposed spinal cord.

  • Post-operative Care: Suture the muscle and skin layers. Provide post-operative analgesia and manual bladder expression until bladder function returns.

This compound Administration
  • Dosage: Based on dose-response studies, a dosage of 15 mg/kg/day is recommended for efficacy in a rat model.

  • Route of Administration: Intraperitoneal (IP) injection.

  • Vehicle: Prepare this compound in a suitable vehicle (e.g., DMSO and saline). The vehicle-only group should receive an equivalent volume of the vehicle.

  • Treatment Schedule: Begin treatment shortly after the SCI and continue daily for the duration of the experiment (e.g., 7, 14, or 28 days).

Assessment of Astrogliosis (Immunohistochemistry for GFAP)
  • Tissue Preparation:

    • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue in a sucrose gradient (e.g., 15% then 30%).

    • Embed the tissue in OCT compound and freeze.

    • Cut transverse sections (e.g., 20 µm) on a cryostat and mount on slides.

  • Immunostaining Protocol:

    • Wash sections with phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate with a primary antibody against Glial Fibrillary Acidic Protein (GFAP) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash with PBS.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount with an anti-fade mounting medium.

  • Quantification:

    • Capture images of the spinal cord sections using a fluorescence microscope.

    • Use image analysis software to measure the GFAP-positive area as a percentage of the total area in a defined region of interest around the lesion site.

Assessment of Neuronal Survival (Nissl Staining)
  • Tissue Preparation: Use sections prepared as described for immunohistochemistry.

  • Staining Protocol:

    • Rehydrate the sections through a series of ethanol dilutions to distilled water.

    • Stain with 0.1% cresyl violet solution for 5-10 minutes.

    • Rinse quickly in distilled water.

    • Differentiate in 95% ethanol to remove excess stain.

    • Dehydrate through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

  • Quantification:

    • Capture images of the stained sections using a bright-field microscope.

    • In a defined area (e.g., the ventral horn), count the number of healthy neurons, identified by their distinct morphology and the presence of Nissl substance in the cytoplasm.

    • Express the data as the number of neurons per unit area (e.g., mm²).

Conclusion

This compound represents a promising therapeutic strategy for mitigating the secondary damage following spinal cord injury. By inhibiting ferroptosis, it effectively reduces astrogliosis and enhances neuronal survival, creating a more favorable environment for functional recovery. The protocols outlined in this document provide a framework for researchers to investigate and validate the neuroprotective effects of this compound in preclinical models.

References

Methods for Assessing Functional Recovery After SRS16-86 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SRS16-86 is a novel ferroptosis inhibitor that has demonstrated significant potential in promoting functional recovery in preclinical models of neurological injury, such as spinal cord injury and diabetic nephropathy.[1][2][3] Its mechanism of action involves the inhibition of iron-dependent programmed cell death, known as ferroptosis.[1][2][3] this compound has been shown to upregulate the expression of key anti-ferroptotic proteins such as glutathione peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter subunit xCT.[1][2][3] This activity mitigates lipid peroxidation, reduces inflammation, alleviates astrogliosis, and enhances neuronal survival, ultimately leading to improved functional outcomes.[3][4]

These application notes provide a comprehensive overview of methodologies to assess the therapeutic efficacy of this compound in promoting functional recovery. The protocols detailed below are intended for use in preclinical rodent models of neurological injury and cover behavioral, electrophysiological, histological, and molecular assessments.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][5] In the context of neurological injury, secondary injury cascades often involve excitotoxicity, oxidative stress, and inflammation, which can trigger ferroptosis in neurons and other neural cells. This compound intervenes in this process, promoting cell survival and creating a more permissive environment for functional recovery.

SRS16_86_Mechanism Injury Spinal Cord Injury, Diabetic Nephropathy, etc. Oxidative_Stress Oxidative Stress & Lipid Peroxidation Injury->Oxidative_Stress Inflammation Inflammation Injury->Inflammation Cell_Death Neuronal & Glial Cell Death (Ferroptosis) Oxidative_Stress->Cell_Death Inflammation->Cell_Death Functional_Recovery Improved Functional Recovery Neuroprotection Neuroprotection & Reduced Tissue Damage SRS16_86 This compound SRS16_86->Cell_Death GPX4 ↑ GPX4, GSH, xCT SRS16_86->GPX4 Upregulates GPX4->Oxidative_Stress Inhibits Neuroprotection->Functional_Recovery

Figure 1: Mechanism of Action of this compound in Neuroprotection.

Experimental Workflow for Assessing Functional Recovery

A robust assessment of functional recovery following this compound treatment should incorporate a multi-tiered approach, encompassing behavioral, electrophysiological, and histological endpoints. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Animal_Model Induce Neurological Injury (e.g., Spinal Cord Injury) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Behavioral Behavioral Assessments (e.g., BBB, Grip Strength) Treatment->Behavioral Electrophysiology Electrophysiological Recordings (MEP, SSEP) Behavioral->Electrophysiology Histology Histological & Molecular Analysis (Tissue Collection) Electrophysiology->Histology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis

References

Application Notes and Protocols: Preparation of a Hypothetical Compound SRS16-86 for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized protocol for the preparation of a hypothetical research compound, SRS16-86, for intraperitoneal injection in a preclinical research setting. The user must adapt this protocol based on the specific physicochemical properties of the actual compound, institutional guidelines, and relevant safety data.

Introduction

This compound is a hypothetical small molecule inhibitor being investigated for its therapeutic potential. Intraperitoneal (IP) injection is a common route of administration in preclinical animal models, allowing for systemic exposure. Proper preparation of the dosing formulation is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide a detailed protocol for the formulation and administration of this compound.

Compound Information

A summary of the hypothetical properties of this compound is presented below. Researchers should replace this with actual data for their compound of interest.

PropertyValue
Molecular Weight450.5 g/mol
Aqueous Solubility<0.1 µg/mL
LogP4.2
StabilityStable at room temperature for 24 hours in recommended vehicle
pKa8.5

Formulation Development

Due to its poor aqueous solubility, a vehicle containing a solubilizing agent is required for the formulation of this compound. The following table summarizes a recommended vehicle for preclinical studies.

ComponentConcentration (% v/v)Purpose
DMSO10%Solubilizing agent
Kolliphor® EL (Cremophor® EL)10%Surfactant/Emulsifier
Saline (0.9% NaCl)80%Vehicle

Experimental Protocol: Preparation of this compound Formulation

This protocol describes the preparation of a 10 mg/mL stock solution and a 1 mg/mL dosing solution of this compound.

4.1. Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Kolliphor® EL, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free microcentrifuge tubes and conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Syringes and needles

4.2. Preparation of 10 mg/mL Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

4.3. Preparation of 1 mg/mL Dosing Solution

  • In a sterile conical tube, add the required volume of the 10 mg/mL this compound stock solution.

  • Add the Kolliphor® EL to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add the saline to the mixture in a dropwise manner while continuously vortexing.

  • Continue to vortex for an additional 5 minutes to ensure a homogenous and stable formulation.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Filter the final dosing solution through a 0.22 µm sterile filter before administration.

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve in DMSO (10 mg/mL Stock) weigh->dissolve add_kolliphor Add Kolliphor® EL dissolve->add_kolliphor add_saline Add Saline (Final Vehicle) add_kolliphor->add_saline vortex Vortex to Homogenize add_saline->vortex filter Sterile Filter (0.22 µm) vortex->filter calculate_dose Calculate Dose Volume filter->calculate_dose ip_injection Intraperitoneal Injection calculate_dose->ip_injection monitor Monitor Animal Welfare ip_injection->monitor collect_samples Collect Samples monitor->collect_samples

Caption: Workflow for this compound preparation and intraperitoneal injection.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

G receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation srs1686 This compound srs1686->raf

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This document provides a comprehensive guide for the preparation of the hypothetical compound this compound for intraperitoneal injection. Adherence to this protocol is essential for ensuring the consistency and reliability of preclinical studies. Researchers must validate this protocol for their specific compound and experimental conditions.

Troubleshooting & Optimization

Challenges with SRS16-86 solubility and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of SRS16-86.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and metabolically stable, third-generation inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1] It functions by preventing the oxidative damage to cell membranes that characterizes this process.[2] The primary mechanism of action involves the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter (system xc-), which are crucial for reducing lipid-based reactive oxygen species.[3][4] this compound also increases the levels of glutathione (GSH), a major cellular antioxidant.[3][4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is a crystalline solid that is insoluble in water.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[1][3] For in vitro experiments, preparing a stock solution in fresh, high-quality DMSO is recommended.[1] For in vivo applications, specific formulations using a combination of solvents are required to achieve a homogeneous suspension or clear solution.[1][5]

Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO will significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO from a recently opened bottle.

  • Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution and/or sonication can help redissolve the compound.[5] Be cautious with the temperature to avoid degradation.

  • Check Concentration: Ensure you are not exceeding the maximum solubility of this compound in the chosen solvent. Refer to the solubility data table below for specific concentrations.

Q4: Can I store this compound in solution?

Yes, but proper storage is critical to maintain its activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions in DMSO can be kept at -80°C for up to a year. For shorter periods, storage at -20°C for up to a month is acceptable.[1]

Troubleshooting Guides

Problem 1: Poor Solubility for In Vitro Assays

Symptoms:

  • This compound powder does not fully dissolve in the chosen solvent.

  • Precipitation is observed after the addition of the stock solution to the cell culture media.

Possible Causes:

  • Incorrect solvent selection.

  • Use of old or "wet" DMSO.

  • Exceeding the solubility limit.

  • "Salting out" effect when adding the concentrated stock to an aqueous buffer or media.

Solutions:

  • Solvent Selection: Use fresh, anhydrous DMSO as the primary solvent for preparing a concentrated stock solution.[1]

  • Stock Concentration: Do not exceed a concentration of 2 mg/mL (4.62 mM) when dissolving this compound in DMSO.[1]

  • Working Dilution: When preparing your working concentration in cell culture media, it is crucial to dilute the DMSO stock solution sufficiently to prevent precipitation. A final DMSO concentration of 0.1% or less in the media is generally well-tolerated by most cell lines.

  • Vortexing: Ensure the solution is thoroughly mixed by vortexing during preparation.

Problem 2: Issues with In Vivo Formulations

Symptoms:

  • The formulated mixture is not a homogeneous suspension.

  • The compound precipitates out of the vehicle over time.

Possible Causes:

  • Improper solvent ratio in the vehicle.

  • Incorrect order of solvent addition.

Solutions:

  • Follow a validated protocol for in vivo formulation. A commonly used vehicle for intraperitoneal injection involves a multi-component system.[5] Refer to the detailed experimental protocols section below for a step-by-step guide.

  • For oral administration, a suspension in Carboxymethylcellulose sodium (CMC-Na) can be prepared.[1]

Quantitative Data

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO24.62Use fresh, anhydrous DMSO.[1]
Ethanol24.62[1]
Chloroform~25~57.8Purge with an inert gas.[3]
WaterInsoluble-[1]

Table 2: In Vivo Formulation Examples

Administration RouteVehicle CompositionFinal ConcentrationSolution Appearance
Intraperitoneal10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution[5]
Intraperitoneal10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended Solution (requires sonication)[5]
OralCMC-Na≥ 5 mg/mLHomogeneous Suspension[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve a final concentration of 2 mg/mL (4.62 mM).[1]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from a formulation that yields a clear solution.

  • Prepare the vehicle by combining the solvents in the following order:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare a 10x concentrated stock of this compound in DMSO.

  • Add 1 part of the this compound DMSO stock to 9 parts of the prepared vehicle. For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of the vehicle.

  • Vortex thoroughly to ensure a clear and homogeneous solution. The final concentration will be ≥ 2.5 mg/mL.[5]

Visualizations

SRS16_86_Mechanism_of_Action SRS16_86 This compound System_xc System xc- SRS16_86->System_xc GPX4 GPX4 SRS16_86->GPX4 GSH GSH SRS16_86->GSH System_xc->GSH Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation GSH->GPX4 Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Experimental_Workflow_In_Vitro start Weigh this compound Powder add_dmso Add Anhydrous DMSO (to 2 mg/mL) start->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -80°C aliquot->store dilute Dilute in Cell Media aliquot->dilute treat_cells Treat Cells dilute->treat_cells

Caption: Workflow for preparing this compound for in vitro experiments.

References

Technical Support Center: Improving SRS16-86 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at delivering the ferroptosis inhibitor SRS16-86 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the blood-brain barrier important?

A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent programmed cell death implicated in various neurological disorders, including spinal cord injury and traumatic brain injury.[1][2][3][4][5] Its ability to cross the blood-brain barrier is crucial for it to reach the central nervous system (CNS) and exert its neuroprotective effects by inhibiting ferroptosis in neurons and other brain cells.[6]

Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?

A2: The blood-brain barrier is a highly selective semipermeable border that protects the brain from harmful substances.[7][8][9] Key challenges for delivering compounds like this compound include:

  • Low passive permeability: The tight junctions between endothelial cells of the BBB restrict the passage of most molecules.[7][10]

  • Efflux transporters: Proteins such as P-glycoprotein (P-gp) actively pump foreign substances, potentially including this compound, back into the bloodstream.[7][11][12]

  • Enzymatic degradation: Enzymes present at the BBB can metabolize and inactivate therapeutic agents before they can reach the brain.[7]

  • Physicochemical properties: The molecular size, polarity, and lipid solubility of this compound will significantly influence its ability to passively diffuse across the BBB.[7][13]

Q3: What is the proposed mechanism of action for this compound once it crosses the BBB?

A3: this compound is a ferroptosis inhibitor. Its primary mechanism is to prevent iron-dependent lipid peroxidation, a key event in the ferroptosis cascade.[2][3] Studies have shown that this compound can upregulate the expression of Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and system Xc-, which are crucial components of the cellular antioxidant defense system that counteracts lipid peroxidation.[2][3][4][5][14] By inhibiting ferroptosis, this compound helps to reduce neuronal death, inflammation, and astrogliosis following neurological injury.[2][4]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Cause Troubleshooting Strategy
Poor passive diffusion across the BBB. Modify the chemical structure of this compound to increase its lipophilicity, for example, through the addition of lipid-soluble functional groups.[15]
Active efflux by transporters like P-glycoprotein (P-gp). Co-administer this compound with a known P-gp inhibitor, such as zosuquidar, to block the efflux mechanism and increase brain accumulation.[16]
Rapid metabolism at the BBB or in the periphery. Develop a prodrug form of this compound that is more stable and can be converted to the active compound within the CNS.[15]
Low binding to plasma proteins. While high protein binding can limit free drug concentration, very low binding can lead to rapid clearance. Investigate the plasma protein binding characteristics of this compound.
Issue 2: High Variability in Experimental Results for BBB Penetration
Possible Cause Troubleshooting Strategy
Inconsistent experimental procedures. Standardize all experimental protocols, including animal handling, injection techniques (e.g., retro-orbital vs. tail vein), and tissue collection times.
Differences in animal models. Ensure the use of age- and sex-matched animals from the same strain and supplier to minimize biological variability.
Integrity of the BBB in the disease model. In models of neurological injury, the BBB may be transiently disrupted.[17] Characterize the time course of BBB permeability in your specific model to identify the optimal window for this compound administration.
Analytical method sensitivity and accuracy. Validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in brain and plasma samples to ensure it is sensitive, accurate, and reproducible.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Activity
Possible Cause Troubleshooting Strategy
Sub-therapeutic concentrations of this compound in the brain. Utilize formulation strategies to enhance BBB penetration, such as encapsulation in nanoparticles (e.g., liposomes, PLGA nanoparticles) that can be targeted to the brain.[16][18][19]
Off-target effects or toxicity. Conduct a thorough safety and toxicology assessment of this compound, including its effects on the BBB endothelial cells themselves.
Incorrect dosing regimen. Perform dose-response studies and pharmacokinetic modeling to determine the optimal dose and dosing frequency to achieve and maintain therapeutic concentrations in the brain.
Inappropriate timing of administration relative to injury. In acute injury models, the timing of therapeutic intervention is critical. Investigate different time points for this compound administration post-injury.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound BBB Permeability using Intravenous Injection

This protocol provides a method to quantify the concentration of this compound in the brain and plasma following intravenous administration in a rodent model.

Materials:

  • This compound solution in a suitable vehicle (e.g., saline with 5% DMSO)

  • Anesthetized rodents (e.g., mice or rats)

  • Syringes and needles for intravenous injection

  • Blood collection tubes (e.g., with EDTA)

  • Surgical tools for brain extraction

  • Homogenizer for brain tissue

  • LC-MS/MS system for bioanalysis

Procedure:

  • Anesthetize the animal using an approved protocol.

  • Administer a single intravenous bolus injection of this compound at the desired dose.

  • At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, collect a blood sample via cardiac puncture.

  • Immediately following blood collection, transcardially perfuse the animal with ice-cold saline to remove blood from the brain vasculature.

  • Carefully dissect and extract the brain.

  • Weigh the brain and homogenize it in a suitable buffer.

  • Process both plasma (from the blood sample) and brain homogenate to extract this compound.

  • Quantify the concentration of this compound in both plasma and brain samples using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Protocol 2: In Vitro Assessment of this compound Permeability using a Transwell BBB Model

This protocol utilizes an in vitro model of the BBB to assess the passive permeability of this compound.

Materials:

  • Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)

  • Cell culture medium and supplements

  • This compound solution

  • Tracer molecule with known low permeability (e.g., fluorescently labeled dextran)

  • Plate reader or other analytical instrument for quantification

Procedure:

  • Culture the brain microvascular endothelial cells on the apical side of the Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).

  • Add the this compound solution to the apical (luminal) chamber.

  • At various time points, collect samples from the basolateral (abluminal) chamber.

  • Quantify the concentration of this compound in the basolateral samples.

  • In parallel, measure the permeability of the tracer molecule to assess the integrity of the cell monolayer.

  • Calculate the apparent permeability coefficient (Papp) of this compound across the in vitro BBB model.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain

ParameterValueUnits
Cmax (Plasma)ng/mL
Tmax (Plasma)h
AUC (Plasma)ngh/mL
Cmax (Brain)ng/g
Tmax (Brain)h
AUC (Brain)ngh/g
Brain-to-Plasma Ratio (Kp)

Table 2: In Vitro Permeability of this compound Across a Transwell BBB Model

CompoundApparent Permeability (Papp)Units
This compoundcm/s
Low Permeability Controlcm/s
High Permeability Controlcm/s

Visualizations

Caption: Signaling pathway of ferroptosis and the inhibitory action of this compound.

BBB_Delivery_Workflow cluster_troubleshooting Troubleshooting Low BBB Penetration cluster_assessment Experimental Assessment Low_Concentration Low Brain:Plasma Ratio Efflux Active Efflux? Low_Concentration->Efflux Permeability Poor Permeability? Low_Concentration->Permeability Inhibitor Co-administer Inhibitor Efflux->Inhibitor Formulation Optimize Formulation Permeability->Formulation InVivo In Vivo PK Study Analysis LC-MS/MS Analysis InVivo->Analysis InVitro In Vitro Transwell Assay InVitro->Analysis Analysis->Low_Concentration Start Start: Improve this compound Delivery Start->InVivo Start->InVitro

Caption: Experimental workflow for troubleshooting poor this compound delivery across the BBB.

References

Refining experimental protocols for SRS16-86 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for SRS16-86 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[1] Its primary mechanism involves the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[1][2] By enhancing the activity of this pathway, this compound helps to mitigate lipid peroxidation, a critical step in the execution of ferroptosis.[3][4] Consequently, treatment with this compound leads to a decrease in markers of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).[1][2] Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Intercellular Adhesion Molecule-1 (ICAM-1).[3][4]

Q2: In what experimental models has this compound been utilized?

A2: this compound has been effectively used in preclinical in vivo models to study its therapeutic potential. Notably, it has been investigated in models of diabetic nephropathy and contusion spinal cord injury in rats.[3][4] In these studies, this compound was administered via intraperitoneal injection.[2]

Q3: What are the expected molecular outcomes of this compound treatment?

A3: Treatment with this compound is expected to produce several key molecular changes consistent with the inhibition of ferroptosis. These include:

  • Upregulation of:

    • GPX4 protein expression[1][5]

    • Intracellular glutathione (GSH) levels[1][2]

    • xCT (SLC7A11) protein expression[1][2]

  • Downregulation of:

    • Lipid peroxidation, as measured by markers like 4-HNE[1][2]

    • Expression of inflammatory cytokines (IL-1β, TNF-α, ICAM-1)[4]

Experimental Protocols

General Guidelines for In Vitro Studies

While specific cell-line dependent protocol optimization is recommended, the following provides a general framework for utilizing this compound in cell culture experiments.

Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition. Based on its intended use as a ferroptosis inhibitor, a typical starting range for in vitro studies could be between 1 µM and 25 µM. A dose-response experiment is highly recommended to determine the optimal concentration.

Cell Seeding and Treatment:

  • Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction) at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and stabilize overnight.

  • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO at a final concentration that does not exceed 0.1%).

  • Incubate the cells for the desired treatment duration prior to downstream analysis.

Key Experimental Assays
  • Cell Viability Assay (e.g., using CellTiter-Glo®): To assess the effect of this compound on cell viability in the presence of a ferroptosis inducer (e.g., erastin, RSL3).

  • Lipid Peroxidation Assay (e.g., using C11-BODIPY™ 581/591): To quantify the extent of lipid peroxidation. A reduction in the oxidized fluorescent signal in this compound treated cells would indicate inhibition of ferroptosis.

  • Western Blotting: To measure the protein expression levels of key markers in the ferroptosis pathway, such as GPX4 and xCT.

  • Glutathione (GSH) Assay: To determine the intracellular levels of GSH, which are expected to be elevated following this compound treatment.

  • ELISA or Multiplex Immunoassay: To measure the concentration of inflammatory cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound Inappropriate dosage.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Inactive compound.Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Cell line is resistant to ferroptosis induction.Confirm that your cell line is susceptible to the chosen ferroptosis inducer. Consider using a different inducer or a positive control cell line known to undergo ferroptosis.
High background or inconsistent results in assays Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Interference from media components.Phenol red and components in fetal bovine serum can sometimes interfere with fluorescence-based assays. Consider using phenol red-free media or performing measurements in phosphate-buffered saline (PBS).[6]
High concentration of detergents or certain buffers (TRIS, acetate).These can affect meniscus formation and interfere with absorbance readings. Minimize their use where possible.[6]
Difficulty in detecting changes in protein expression (Western Blot) Insufficient treatment time.Optimize the incubation time with this compound to allow for detectable changes in protein expression. A time-course experiment may be necessary.
Low protein abundance.Ensure sufficient protein loading and use high-sensitivity detection reagents.
Antibody quality.Validate the specificity and sensitivity of your primary antibodies for GPX4, xCT, etc.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts related to this compound experimentation.

G cluster_workflow General Experimental Workflow for this compound A Prepare this compound Stock Solution (in DMSO) E Treat with this compound or Vehicle Control A->E B Seed Cells in Appropriate Culture Vessel C Allow Cells to Adhere (Overnight Incubation) B->C D Induce Ferroptosis (e.g., with Erastin or RSL3) C->D C->E F Incubate for Desired Duration D->F E->F G Perform Downstream Assays (Viability, Western Blot, etc.) F->G

Caption: A generalized workflow for in vitro experiments involving this compound.

G cluster_pathway Simplified Signaling Pathway of this compound Action SRS16_86 This compound xCT xCT (SLC7A11) SRS16_86->xCT Upregulates GSH Glutathione (GSH) Synthesis SRS16_86->GSH Increases GPX4 GPX4 SRS16_86->GPX4 Upregulates xCT->GSH GSH->GPX4 Cofactor for Lipid_ROS Lipid Peroxidation (e.g., 4-HNE) GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: The mechanism of this compound in inhibiting ferroptosis.

G cluster_troubleshooting Troubleshooting Logic: No Effect Observed Start No Observable Effect of this compound Check_Dose Is the dose optimized? Start->Check_Dose Check_Compound Is the compound active? Check_Dose->Check_Compound Yes Action_Dose Perform dose- response study Check_Dose->Action_Dose No Check_Model Is the cell line susceptible? Check_Compound->Check_Model Yes Action_Compound Use fresh aliquot; check storage Check_Compound->Action_Compound No Action_Model Use positive control cell line/inducer Check_Model->Action_Model No End Re-evaluate Experiment Check_Model->End Yes Action_Dose->End Action_Compound->End Action_Model->End

Caption: A decision tree for troubleshooting experiments where this compound shows no effect.

References

Addressing stability issues of SRS16-86 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of the ferroptosis inhibitor SRS16-86 in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems that may be related to the stability of this compound in your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Reduced or inconsistent compound efficacy over time in cell culture. Degradation of this compound in culture medium.1. Perform a stability test: Analyze the concentration of this compound in your complete cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) using a validated stability-indicating method like HPLC.[1][2]2. Aliquot stock solutions: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3]3. Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.4. Optimize storage: Ensure the stock solution is stored at the recommended temperature and protected from light.
Precipitation of the compound in stock solution or culture medium. Poor solubility or compound instability.1. Verify solubility: Check the solubility of this compound in your chosen solvent and ensure you are not exceeding its solubility limit.2. Sonication/Warming: If precipitation occurs upon dilution in aqueous media, gentle vortexing, sonication, or warming in a 37°C water bath may help redissolve the compound.[3]3. Use of a different solvent: If solubility issues persist, consider using an alternative biocompatible solvent. Always run a solvent control in your experiments.[3]4. Fresh preparation: Prepare fresh dilutions from a stock solution for each experiment.[3]
Variability in experimental results between batches of this compound. Inconsistent purity or degradation of older batches.1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to verify its purity and identity.2. Perform quality control: If possible, perform an in-house quality check (e.g., HPLC, mass spectrometry) on new batches before use.3. Proper storage: Store all batches under the recommended conditions to minimize degradation.
Unexpected cellular toxicity or off-target effects. Presence of degradation products.1. Assess purity over time: Use a stability-indicating method to check for the presence of degradation products in your stock and working solutions.[1]2. Test degradation products: If significant degradation is observed and the degradation products can be identified, test their biological activity in your experimental system if possible.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I store my this compound stock solution for long-term use?

    • A1: For the majority of small molecule compounds dissolved in DMSO or other organic solvents, stock solutions can be stored at -20°C for up to 3 months.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3]

  • Q2: My vial of this compound arrived at room temperature, but the label says to store at -20°C. Is it still usable?

    • A2: Many compounds are stable at room temperature for short periods.[3] The recommended storage temperature is for optimal long-term stability. Unless there is evidence of degradation, the compound should be acceptable for use.

  • Q3: The solid this compound in the vial appears as a thin film or is not visible. Is the vial empty?

    • A3: If the product is in a small quantity and has been lyophilized, it may appear as a thin, hard-to-see film.[3] Add the appropriate solvent as indicated on the datasheet and vortex or sonicate to ensure complete dissolution.[3]

Experimental Procedures

  • Q4: What is the recommended solvent for dissolving this compound?

    • A4: While specific solvent information should be obtained from the supplier's datasheet, many small molecules are soluble in DMSO.[3] For in vitro experiments, stock solutions in DMSO can be diluted with aqueous media.[3] It is important to ensure the final concentration of the organic solvent is low (e.g., <0.1% DMSO) to avoid affecting the biological assay.[3] Always include a solvent control in your experiments.

  • Q5: I see precipitation when I dilute my this compound stock solution in my cell culture medium. What should I do?

    • A5: Precipitation upon dilution in aqueous media can occur.[3] Try vortexing, sonicating, or gently warming the solution in a 37°C water bath to help redissolve the compound.[3] Ensure the precipitate is fully dissolved before adding it to your cells.[3] If the problem persists, you may be exceeding the compound's solubility in the final medium.

  • Q6: How stable is this compound in cell culture medium?

    • A6: The stability of a compound in cell culture medium can be influenced by its components, pH, and temperature.[4][5][6] It is recommended to determine the stability of this compound in your specific medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium and measuring its concentration at various time points using a stability-indicating analytical method like HPLC.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Complete cell culture medium (including serum, if applicable)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with a pH modifier like formic acid)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spike the complete cell culture medium with the this compound stock solution to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.

  • Time Point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your initial concentration reference.

  • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at subsequent time points (e.g., 6, 12, 24, 48, 72 hours).

  • Process all samples:

    • For each time point, transfer an aliquot to a microcentrifuge tube.

    • To precipitate proteins that may interfere with the HPLC analysis, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.

    • Inject the processed samples onto the HPLC system.

    • Record the peak area of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.

    • Plot the percentage of this compound remaining versus time to determine its stability profile in the cell culture medium.

Visualizations

Signaling Pathway of this compound in Ferroptosis Inhibition

SRS16_86_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol xCT System xc- (xCT) Cystine_in Cystine xCT->Cystine_in Import Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Inhibits Lipid_Alcohols Nontoxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces Lipid_ROS->GPX4 Cell_Death Ferroptotic Cell Death Lipid_ROS->Cell_Death SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates PUFA PUFA-PL PUFA->Lipid_ROS Oxidation

Caption: Mechanism of this compound in preventing ferroptosis.

Experimental Workflow for Stability Assessment

Stability_Workflow start Prepare this compound in Complete Culture Medium t0 Time = 0h Collect Initial Sample start->t0 incubate Incubate at 37°C, 5% CO2 start->incubate process Protein Precipitation (e.g., with Acetonitrile) t0->process tx Collect Samples at Various Time Points incubate->tx tx->process hplc Analyze Supernatant by HPLC process->hplc analyze Calculate % Remaining vs. Time = 0h hplc->analyze end Determine Stability Profile analyze->end

Caption: Workflow for assessing this compound stability in cell culture.

Troubleshooting Logic for Reduced Efficacy

Troubleshooting_Logic start Reduced Efficacy Observed check_prep Review Compound Preparation & Storage start->check_prep check_stability Assess Stability in Medium (Protocol 1) start->check_stability check_solubility Check for Precipitation start->check_solubility prep_issue Handling Issue? check_prep->prep_issue stability_issue Degradation Issue? check_stability->stability_issue solubility_issue Solubility Issue? check_solubility->solubility_issue optimize_sol Optimize Solvent/ Concentration solubility_issue->optimize_sol Yes replenish Replenish Compound During Experiment stability_issue->replenish Yes aliquot Aliquot Stock/ Avoid Freeze-Thaw prep_issue->aliquot Yes

Caption: Troubleshooting logic for inconsistent this compound activity.

References

How to select the appropriate dose of SRS16-86 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate dose of SRS16-86 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[1][2] Its mechanism of action involves the upregulation of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter (xCT).[1][3] By enhancing these cellular defenses, this compound protects cells from lipid peroxidation, a critical step in the ferroptotic cascade.[3]

Q2: What is a recommended starting dose for this compound in in vivo studies?

A2: Based on published preclinical studies in rat models of spinal cord injury and diabetic nephropathy, a dose of 15 mg/kg administered via intraperitoneal (IP) injection has been shown to be both safe and effective.[3] However, the optimal dose for your specific animal model and disease state should be determined empirically through a dose-ranging study.

Q3: How should a dose-ranging study for this compound be designed?

A3: A typical dose-ranging study involves administering a range of doses to different groups of animals and evaluating both efficacy and toxicity. For this compound, a suggested starting range could include 5 mg/kg, 10 mg/kg, and 15 mg/kg, as these have been previously tested.[3] Key readouts should include markers of ferroptosis, functional outcomes relevant to the disease model, and careful monitoring for any signs of toxicity.

Q4: What vehicle should be used to dissolve this compound for in vivo administration?

A4: For intraperitoneal injections in rats, this compound can be dissolved in a vehicle such as 0.9% sterile saline. The final solution should be sterile and warmed to body temperature before administration to minimize discomfort to the animal.

Q5: What are the expected therapeutic effects of this compound in vivo?

A5: In preclinical models, this compound has been shown to promote functional recovery after spinal cord injury and improve renal function in diabetic nephropathy.[3] These therapeutic effects are associated with the inhibition of ferroptosis, leading to reduced inflammation, decreased astrogliosis, and enhanced neuronal survival.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution Low solubility of the compound in the chosen vehicle.Ensure the vehicle is appropriate for this compound. Gentle warming and sonication may aid dissolution. If precipitation persists, consider using a different biocompatible solvent or a co-solvent system, ensuring the final vehicle is safe for in vivo administration.
No observable therapeutic effect at tested doses The doses used are too low for the specific animal model or disease. The compound is not reaching the target tissue in sufficient concentrations. The disease model is not driven by ferroptosis.Conduct a dose-escalation study to test higher concentrations. Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. Confirm the involvement of ferroptosis in your disease model through biomarker analysis (e.g., GPX4, 4-HNE levels).
Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur) The administered dose is too high and is causing adverse effects.[4][5]Immediately reduce the dose or cease administration. Carefully monitor the affected animals and provide supportive care as needed. Determine the Maximum Tolerated Dose (MTD) through a formal toxicology study.
High variability in experimental results Inconsistent preparation or administration of the dosing solution. Variability in the animal model or experimental procedures.Standardize the protocol for preparing and administering this compound. Ensure all animals are of a similar age, weight, and genetic background. Randomize animals to treatment groups and blind the investigators to the treatment allocation where possible.

Experimental Protocols

Detailed Protocol for an In Vivo Dose-Finding Study of this compound in Rats

This protocol outlines a general procedure for determining the optimal in vivo dose of this compound. It should be adapted to the specific requirements of the research question and animal model. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

1. Animal Acclimation and Housing:

  • House male or female Sprague-Dawley rats (or another appropriate strain) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Allow animals to acclimate for at least one week before the start of the experiment.

2. Preparation of this compound Dosing Solution:

  • On the day of dosing, weigh the required amount of this compound powder.

  • Dissolve the powder in sterile 0.9% saline to the desired final concentrations (e.g., 0.5, 1.0, and 1.5 mg/mL for doses of 5, 10, and 15 mg/kg in a 10 mL/kg injection volume).

  • Gently warm the solution to 37°C to aid dissolution and reduce discomfort during injection. Ensure the solution is clear and free of precipitates before administration.

3. Animal Grouping and Dosing:

  • Randomly assign animals to treatment groups (n=6-8 per group):

    • Group 1: Vehicle control (0.9% saline)

    • Group 2: 5 mg/kg this compound

    • Group 3: 10 mg/kg this compound

    • Group 4: 15 mg/kg this compound

  • Weigh each animal immediately before dosing to calculate the precise injection volume.

  • Administer the vehicle or this compound solution via intraperitoneal (IP) injection using a sterile 23-25 gauge needle.

4. Monitoring for Toxicity:

  • Observe the animals closely for the first few hours after injection and then daily for the duration of the study.

  • Record daily body weights.

  • Monitor for clinical signs of toxicity, including changes in activity, posture, breathing, and the presence of piloerection or diarrhea.[6]

5. Efficacy Assessment:

  • At a predetermined time point after the induction of the disease model and treatment, assess the therapeutic efficacy of this compound. The specific endpoints will depend on the disease model. For example, in a spinal cord injury model, this could involve behavioral tests to assess motor function.

6. Biomarker Analysis:

  • At the end of the study, collect tissues of interest (e.g., spinal cord, kidney) for biomarker analysis.

  • Measure the levels of ferroptosis markers such as GPX4, GSH, and 4-HNE using techniques like Western blotting, ELISA, or immunohistochemistry to confirm the on-target effect of this compound.

Data Presentation

Table 1: Summary of In Vivo Dosing of this compound in Preclinical Studies

Animal Model Species Dose(s) Route of Administration Key Findings Reference
Spinal Cord InjuryRat5, 10, 15 mg/kgIntraperitoneal15 mg/kg improved motor recovery, increased GPX4, GSH, and xCT, and decreased 4-HNE.[3]
Diabetic NephropathyRat15 mg/kg/dayIntraperitonealImproved renal function, increased GPX4, GSH, and xCT, and decreased 4-HNE.[3]

Visualizations

SRS16_86_Signaling_Pathway This compound Signaling Pathway in Ferroptosis Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol System_xc- System xc- (Cystine/Glutamate Antiporter) Cystine Cystine System_xc-->Cystine Import Cysteine Cysteine Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor Lipid_Hydroperoxides Lipid Hydroperoxides GPX4->Lipid_Hydroperoxides Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_ROS Lipid ROS Lipid_ROS->Lipid_Hydroperoxides Oxidizes Lipids Lipid_Hydroperoxides->Ferroptosis Induces SRS16_86 This compound SRS16_86->System_xc- Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates

Caption: this compound inhibits ferroptosis by upregulating System xc-, GSH, and GPX4.

Dose_Finding_Workflow In Vivo Dose-Finding Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Prepare_SRS16_86 Prepare this compound Dosing Solutions Animal_Acclimation->Prepare_SRS16_86 Randomization Randomize Animals to Groups Prepare_SRS16_86->Randomization Dosing Administer Vehicle or This compound (e.g., IP) Randomization->Dosing Monitoring Daily Monitoring for Toxicity & Body Weight Dosing->Monitoring Efficacy_Assessment Efficacy Assessment (e.g., Behavioral Tests) Monitoring->Efficacy_Assessment Tissue_Collection Tissue Collection Efficacy_Assessment->Tissue_Collection Biomarker_Analysis Biomarker Analysis (GPX4, 4-HNE) Tissue_Collection->Biomarker_Analysis Data_Analysis Data Analysis & Dose Selection Biomarker_Analysis->Data_Analysis

Caption: A typical workflow for an in vivo dose-finding study.

References

Technical Support Center: Improving the Bioavailability of SRS16-86

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited publicly available data specifically detailing the bioavailability and formulation strategies for SRS16-86. This guide provides general methods and troubleshooting advice for improving drug bioavailability that can be applied to investigate and enhance the delivery of this compound. These approaches are based on established pharmaceutical sciences and require experimental validation for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is known about the current bioavailability of this compound?

Currently, published research primarily focuses on the in vivo efficacy of this compound as a ferroptosis inhibitor in preclinical models, such as diabetic nephropathy and spinal cord injury.[1][2][3] One study notes that its internal functional efficacy may be weakened by instability in plasma and metabolism.[1] Administration in these studies often involves intraperitoneal or intravenous injections.[2] Detailed pharmacokinetic and bioavailability data for this compound is not yet readily available in the public domain.

Q2: What are the likely causes of low oral bioavailability for a compound like this compound?

While specific data for this compound is unavailable, common causes of low oral bioavailability for investigational drugs include:

  • Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low permeability: The drug may not efficiently cross the intestinal membrane.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[4]

  • Instability: The drug may be unstable in the gastrointestinal tract's pH or enzymatic environment.

Q3: What general strategies can be employed to improve the bioavailability of a research compound like this compound?

Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[4] Some common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.[5][6][7]

  • Solid Dispersions: Dispersing the drug in a carrier matrix to enhance solubility and dissolution.[7][8]

  • Lipid-Based Formulations: Dissolving the drug in lipid excipients to improve absorption, particularly for lipophilic compounds.[6][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with improved solubility.[8]

  • Nanoparticle Formulations: Utilizing nanocarriers to increase surface area, improve solubility, and potentially target delivery.[6][8]

Troubleshooting Guides

Issue: Poor Dissolution of this compound in Aqueous Media

Q: My initial experiments show very low dissolution of this compound. What are my immediate next steps?

A: Low dissolution is a common hurdle. Consider the following troubleshooting steps:

  • Particle Size Reduction:

    • Micronization: Have you attempted to reduce the particle size of the this compound powder? Milling techniques can increase the surface area, which often leads to a faster dissolution rate.[5][7]

    • Nanosuspension: For a more significant increase in surface area, creating a nanosuspension of this compound could be beneficial. This involves dispersing the drug as sub-micron particles, often stabilized by surfactants.[4]

  • Solubility Enhancement in Formulation:

    • Co-solvents: Have you tried dissolving this compound in a mixture of solvents? The addition of a water-miscible organic co-solvent can significantly increase the solubility of nonpolar molecules.[4]

    • Surfactants: The use of surfactants to create microemulsions can enhance the solubilization of poorly soluble drugs.[4]

Issue: Inconsistent Results with a Formulation Strategy

Q: I've attempted a solid dispersion of this compound, but the results are not reproducible. What could be the cause?

A: Reproducibility issues with solid dispersions can stem from several factors:

  • Physical State of the Drug: Is the this compound in an amorphous or crystalline state within the dispersion? Amorphous forms are generally more soluble but can be unstable and recrystallize over time. Confirm the physical state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • Carrier Selection: The choice of carrier is critical. Ensure the selected polymer is compatible with this compound and has the appropriate properties to maintain the drug in a high-energy state.[7]

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can significantly impact its performance. Ensure your protocol is well-controlled and consistent.

Data Summary Tables

Table 1: Overview of Bioavailability Enhancement Techniques

TechniquePrinciplePotential Advantages for this compoundKey Experimental Readout
Micronization Increases surface area-to-volume ratio.[7]Simple, cost-effective initial approach.Dissolution rate
Nanosuspension Drastically increases surface area and saturation solubility.[4]Can significantly improve dissolution velocity.Particle size analysis, dissolution rate
Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state.[7]Can substantially increase aqueous solubility and dissolution.Dissolution profile, physical stability
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a lipid carrier, forming an emulsion in the GI tract.[6][8]Can enhance absorption and bypass first-pass metabolism via lymphatic uptake.Emulsification efficiency, droplet size
Cyclodextrin Complexation Forms an inclusion complex where the lipophilic drug resides in the cyclodextrin cavity.[8]Increases solubility and can protect the drug from degradation.Phase solubility studies, complexation efficiency

Experimental Protocols

Protocol 1: Basic Dissolution Testing

Objective: To assess the in vitro dissolution rate of different this compound formulations.

Materials:

  • This compound (unformulated and formulated powders)

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • HPLC system for quantification

Method:

  • Prepare the dissolution medium and maintain it at 37°C ± 0.5°C.

  • Add a precisely weighed amount of the this compound formulation to the dissolution vessel.

  • Begin agitation at a specified speed (e.g., 50 RPM).

  • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately.

  • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Preparation of a Lab-Scale Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its solubility.

Materials:

  • This compound

  • A suitable carrier polymer (e.g., PVP K30, HPMC)

  • A common solvent (e.g., methanol, ethanol) in which both this compound and the carrier are soluble.

  • Rotary evaporator

Method:

  • Accurately weigh this compound and the carrier polymer in the desired ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both components completely in the chosen solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature.

  • Once a thin film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for dissolution improvement (Protocol 1) and physical form (e.g., XRD).

Visualizations

Experimental_Workflow cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation Strategy cluster_testing Phase 3: In Vitro Evaluation cluster_decision Phase 4: Optimization & In Vivo A Initial Characterization of this compound (Solubility, Permeability) B Select Bioavailability Enhancement Technique A->B C Particle Size Reduction (Micronization, Nanosuspension) B->C Size-related D Solid Dispersion (with various carriers) B->D Solubility-related E Lipid-Based Formulation (e.g., SEDDS) B->E Lipophilicity-related F Complexation (e.g., Cyclodextrins) B->F Complexation-related G Prepare Formulations C->G D->G E->G F->G H Conduct Dissolution Testing G->H I Analyze Physical Stability H->I J Optimized Formulation? I->J J->B No, Re-formulate K Proceed to In Vivo Bioavailability Studies J->K Yes

Caption: Experimental workflow for improving this compound bioavailability.

Signaling_Pathway cluster_input Problem Identification cluster_analysis Root Cause Analysis cluster_solution Potential Solutions Start Low Bioavailability of this compound Cause Primary Cause? Start->Cause Solubility Poor Solubility Cause->Solubility Likely Permeability Low Permeability Cause->Permeability Possible Metabolism High First-Pass Metabolism Cause->Metabolism Possible Sol_Enhance Solubility Enhancement: - Solid Dispersion - Particle Size Reduction - Complexation Solubility->Sol_Enhance Perm_Enhance Permeation Enhancers (Use with caution) Permeability->Perm_Enhance Lipid_Form Lipid-Based Formulations (e.g., SEDDS to leverage lymphatic uptake) Metabolism->Lipid_Form

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Overcoming Limitations in SRS16-86 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ferroptosis inhibitor SRS16-86 in in vitro cell-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: High Variability or Poor Reproducibility in Assay Results

Question: My results with this compound show high variability between wells and experiments. What are the potential causes and solutions?

Answer: High variability is a common issue in cell-based assays and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial for obtaining reliable data.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. Perform a pilot experiment to determine the optimal cell density, as cell responses can vary with growth rate and density.[1][2]
Cell Line Instability Use cells with a low and consistent passage number.[1][2] High passage numbers can lead to genetic drift and altered phenotypes. Authenticate cell lines regularly using methods like Short Tandem Repeat (STR) analysis.
Edge Effects in Microplates Minimize evaporation from outer wells by filling the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Inconsistent Drug Preparation/Storage Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the compound at the recommended temperature and protect it from light if it is light-sensitive.[3]
Biological Contamination Regularly test for mycoplasma contamination. Practice strict aseptic techniques, including routine cleaning of incubators and biosafety cabinets, and using sterile reagents and consumables.[3]

Experimental Workflow for Optimizing Assay Reproducibility

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Standardize Cell Culture (Low Passage, Mycoplasma-Free) Cell_Seeding Optimize Cell Seeding Density Cell_Culture->Cell_Seeding Reagent_Prep Prepare Fresh this compound Dilutions Treatment Treat with this compound Reagent_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Optimized Duration Treatment->Incubation Data_Acquisition Acquire Data (e.g., Plate Reader, Microscopy) Incubation->Data_Acquisition Statistical_Analysis Perform Statistical Analysis Data_Acquisition->Statistical_Analysis

Caption: Workflow for improving assay reproducibility.

Issue 2: Unexpected or No Effect of this compound Treatment

Question: I am not observing the expected protective effect of this compound against ferroptosis in my cell-based assay. What could be the reason?

Answer: The lack of an expected effect can be due to issues with the experimental setup, the compound itself, or the specific cell model being used.

Potential Causes and Solutions

Potential Cause Recommended Solution
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay conditions. The effective concentration can vary between different cell types.
Inappropriate Assay Timing Conduct a time-course experiment to identify the optimal time point for observing the protective effects of this compound. The onset of ferroptosis and the protective action of the inhibitor can be time-dependent.[1][2]
Cell Model Insensitivity Ensure that your chosen cell model is susceptible to the specific inducer of ferroptosis you are using. Some cell lines may have intrinsic resistance mechanisms. It is advisable to use a cell model that has been previously reported to be responsive to ferroptosis inducers.
Incorrect Ferroptosis Induction Verify the activity of the ferroptosis-inducing agent (e.g., erastin, RSL3). Use a positive control inhibitor, such as Ferrostatin-1, to confirm that the observed cell death is indeed ferroptosis.
Compound Inactivity Confirm the identity and purity of your this compound compound. If possible, obtain a fresh batch from a reputable supplier.

Logical Flow for Troubleshooting Lack of this compound Effect

G Start No this compound Effect Observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Timing Is the assay time point appropriate? Check_Concentration->Check_Timing Yes Conclusion Investigate Compound and Cell Line Integrity Check_Concentration->Conclusion No Check_Inducer Is the ferroptosis inducer active? Check_Timing->Check_Inducer Yes Check_Timing->Conclusion No Check_Cell_Model Is the cell model sensitive to ferroptosis? Check_Inducer->Check_Cell_Model Yes Check_Inducer->Conclusion No Check_Cell_Model->Conclusion Yes Check_Cell_Model->Conclusion No

Caption: Decision tree for troubleshooting this compound inactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[4][5] It functions by upregulating the System Xc-GSH-GPX4 axis.[4][5][6][7][8] Specifically, it increases the expression and/or activity of the cystine/glutamate antiporter (xCT), glutathione (GSH), and glutathione peroxidase 4 (GPX4).[4][5][6][7] GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptotic cell death.[8]

Signaling Pathway of this compound in Ferroptosis Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol System_Xc System Xc- (xCT) Cystine_in Cystine System_Xc->Cystine_in Cysteine Cysteine Cystine_in->Cysteine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_ROS Lipid Peroxides (e.g., 4-HNE) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->System_Xc Upregulates SRS16_86->GPX4 Upregulates

Caption: this compound upregulates the System Xc-GSH-GPX4 axis to inhibit ferroptosis.

Q2: How do I select an appropriate cell line for my this compound assay?

A2: The choice of cell line is critical for a successful experiment.[9] Consider the following:

  • Relevance to Disease Model: Whenever possible, use primary cells or cell lines relevant to the disease you are studying.[1][2]

  • Known Sensitivity to Ferroptosis: Select cell lines that have been previously shown to be sensitive to ferroptosis inducers like erastin or RSL3.

  • GPX4 Expression Levels: Basal expression levels of GPX4 can influence a cell's susceptibility to ferroptosis.

  • Low Passage Number: Use cells with a low passage number to ensure consistency and avoid phenotypic drift.[1][2]

Q3: What are the key readouts to measure the efficacy of this compound in vitro?

A3: To assess the inhibitory effect of this compound on ferroptosis, you should measure markers of both cell death and the specific ferroptotic pathway.

Key Experimental Readouts

Category Assay Expected Result with this compound
Cell Viability CellTiter-Glo®, Resazurin (alamarBlue®), Crystal VioletIncreased cell viability in the presence of a ferroptosis inducer.
Lipid Peroxidation C11-BODIPY 581/591, Liperfluo, 4-HNE ELISA/Western BlotDecreased lipid peroxidation.[4][5]
Glutathione Levels GSH/GSSG-Glo™ Assay, ThiolTracker™ VioletIncreased intracellular GSH levels.[4][5]
Protein Expression Western Blot, qPCRIncreased expression of GPX4 and xCT.[4][5]
Iron Levels Iron-specific probes (e.g., FerroOrange)No direct effect expected, but can confirm iron's role in the induced cell death.

Q4: Can I use standard cytotoxicity assays like MTT to measure ferroptosis?

A4: While MTT assays are commonly used to assess cell viability, they can have limitations, especially in the context of nanostructured materials or compounds that interfere with cellular metabolism.[10] The reduction of the tetrazolium salt in the MTT assay can be affected by the cellular redox state, which is significantly altered during ferroptosis. It is recommended to use assays that directly measure cell death (e.g., membrane integrity assays like LDH release or propidium iodide staining) or ATP levels (e.g., CellTiter-Glo®) alongside specific markers of ferroptosis for more reliable results.

References

Validation & Comparative

A Comparative Guide to Ferroptosis Inhibitors: SRS16-86 versus Ferrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant interest to the research and drug development communities. This guide provides an objective comparison of two key ferroptosis inhibitors: the well-established Ferrostatin-1 and the newer, third-generation compound SRS16-86.

At a Glance: Key Differences

FeatureThis compoundFerrostatin-1
Generation Third-generation ferroptosis inhibitorFirst-generation ferroptosis inhibitor
Mechanism of Action Upregulates GPX4, GSH, and xCT expressionRadical-trapping antioxidant; scavenges lipid peroxyl radicals
In Vitro Potency IC50: ~350 nM (in HT-1080 cells, erastin-induced)EC50: ~60 nM (in HT-1080 cells, erastin-induced)
In Vivo Stability Enhanced microsomal and plasma stabilityLower stability in plasma and subject to metabolism
Primary Advantage Improved stability for in vivo applicationsWell-characterized, foundational tool for in vitro ferroptosis research

Efficacy and Potency: A Quantitative Look

While both compounds effectively inhibit ferroptosis, their potencies, as measured by half-maximal inhibitory or effective concentrations, show some variation. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited. The following table summarizes available data from studies using the HT-1080 fibrosarcoma cell line with erastin as the ferroptosis inducer.

CompoundMetricConcentrationCell LineFerroptosis InducerReference
This compoundIC50350 nMHT-1080Erastin[1]
Ferrostatin-1EC5060 nMHT-1080Erastin[2][3]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are related but distinct measures of a drug's potency. While not directly interchangeable, they both indicate the concentration at which the drug elicits a half-maximal response.

Delving into the Mechanisms of Action

The cytoprotective effects of this compound and Ferrostatin-1 are achieved through distinct molecular mechanisms.

Ferrostatin-1 acts as a potent radical-trapping antioxidant[4]. It directly scavenges lipid peroxyl radicals within the cell membrane, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis[4].

This compound , on the other hand, appears to exert its effects further upstream in the ferroptosis pathway. Studies have shown that treatment with this compound leads to the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene)[5][6][7]. By boosting these endogenous antioxidant defense mechanisms, this compound enhances the cell's ability to neutralize lipid peroxides and resist ferroptotic stimuli.

cluster_Ferrostatin1 Ferrostatin-1 Mechanism cluster_SRS1686 This compound Mechanism Fer1 Ferrostatin-1 Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals Fer1->Lipid_Peroxyl_Radicals Scavenges Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxyl_Radicals->Lipid_Peroxidation Propagates Ferroptosis_F Ferroptosis Lipid_Peroxidation->Ferroptosis_F SRS This compound GPX4 GPX4 SRS->GPX4 Upregulates GSH GSH SRS->GSH Upregulates xCT xCT SRS->xCT Upregulates Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis_S Ferroptosis Lipid_Peroxides->Ferroptosis_S

Figure 1. Mechanisms of Action

In Vivo Performance and Stability

A key differentiating factor between this compound and Ferrostatin-1 is their performance in in vivo settings. Ferrostatin-1, as a first-generation inhibitor, has been noted for its limited stability in plasma and susceptibility to metabolism, which can reduce its efficacy when administered in living organisms[4].

This compound was developed as a more stable analog of Ferrostatin-1 to overcome these limitations[6]. Its enhanced microsomal and plasma stability make it a more suitable candidate for in vivo studies and potential therapeutic applications[4]. Indeed, studies in animal models of spinal cord injury and diabetic nephropathy have demonstrated the in vivo efficacy of this compound[5][6][7]. For instance, in a rat model of diabetic nephropathy, this compound was administered at a dose of 15 mg/kg/day and was shown to improve renal function[6].

Experimental Protocols

For researchers looking to evaluate these inhibitors, the following provides a general experimental workflow for an in vitro ferroptosis inhibition assay.

cluster_workflow Experimental Workflow: In Vitro Ferroptosis Inhibition Assay A 1. Cell Seeding (e.g., HT-1080 cells) B 2. Pre-treatment with Inhibitor (this compound or Ferrostatin-1) A->B C 3. Induction of Ferroptosis (e.g., Erastin or RSL3) B->C D 4. Incubation C->D E 5. Measurement of Cell Viability/Death (e.g., CCK-8, LDH assay) D->E F 6. Measurement of Lipid Peroxidation (e.g., C11-BODIPY staining) D->F

Figure 2. Experimental Workflow
Detailed Methodologies

1. Cell Culture and Seeding:

  • Cell Line: HT-1080 human fibrosarcoma cells are a commonly used and well-characterized model for studying ferroptosis[8].

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Inhibitor Treatment:

  • Prepare stock solutions of this compound and Ferrostatin-1 in dimethyl sulfoxide (DMSO).

  • Dilute the inhibitors to the desired concentrations in cell culture medium.

  • Pre-treat the cells with the inhibitors for 1-2 hours before inducing ferroptosis.

3. Induction of Ferroptosis:

  • Prepare a stock solution of a ferroptosis inducer, such as erastin or RSL3, in DMSO.

  • Add the inducer to the inhibitor-containing wells at a pre-determined toxic concentration.

4. Incubation:

  • Incubate the cells for a period of 12-24 hours.

5. Assessment of Cell Viability and Death:

  • Cell Viability (CCK-8/MTT assay): Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.

  • Cell Death (LDH assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is indicative of plasma membrane rupture, using a commercially available LDH cytotoxicity assay kit.

6. Measurement of Lipid Peroxidation:

  • C11-BODIPY 581/591 Staining: This fluorescent probe can be used to detect lipid peroxidation. In the presence of lipid peroxyl radicals, the dye shifts its fluorescence emission from red to green.

  • Incubate cells with the C11-BODIPY probe.

  • Analyze the fluorescence shift using a fluorescence microscope or flow cytometer.

Conclusion

Both this compound and Ferrostatin-1 are valuable tools for studying ferroptosis. Ferrostatin-1, as the pioneering inhibitor, remains a gold standard for in vitro studies due to its well-defined radical-trapping mechanism. However, for in vivo applications and studies requiring a more systemically stable compound, the third-generation inhibitor this compound presents a significant advantage. Its distinct mechanism of action, involving the upregulation of endogenous antioxidant systems, also offers an alternative therapeutic strategy for combating ferroptosis-mediated pathologies. The choice between these two inhibitors will ultimately depend on the specific experimental context, with Ferrostatin-1 being a reliable choice for initial in vitro screening and this compound being more suitable for translational and in vivo research.

References

SRS16-86: A Potent Up-regulator of Anti-Ferroptosis Factors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of SRS16-86 with other ferroptosis inhibitors, supported by experimental data, reveals its potential as a robust therapeutic agent for conditions associated with ferroptosis-induced cell death.

This guide provides a comprehensive analysis of this compound's efficacy in up-regulating key anti-ferroptosis factors, comparing its performance with established inhibitors like Ferrostatin-1 and Liproxstatin-1. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the experimental evidence supporting the therapeutic potential of these compounds.

Comparative Efficacy in Upregulating Anti-Ferroptosis Factors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The cellular defense against ferroptosis is primarily mediated by the glutathione peroxidase 4 (GPX4) antioxidant system. This system includes the cystine/glutamate antiporter (system Xc- or xCT), which imports cystine for the synthesis of glutathione (GSH), an essential cofactor for GPX4. Upregulation of these factors is a key strategy in combating ferroptosis-related diseases.

This compound, a third-generation ferrostatin, has demonstrated significant efficacy in enhancing the cellular anti-ferroptosis machinery. Experimental data from a study on diabetic nephropathy (DN) in rats showed that treatment with this compound led to a marked increase in the expression of xCT and GPX4, as well as elevated levels of GSH.

CompoundAnti-Ferroptosis FactorModel SystemFold Change/Increase (approx.)Reference
This compound xCT (protein)Diabetic Nephropathy (rat)~2.5-fold increase vs. DN group[1]
GPX4 (protein)Diabetic Nephropathy (rat)~3-fold increase vs. DN group[1]
GSHDiabetic Nephropathy (rat)~2-fold increase vs. DN group[1]
Ferrostatin-1 GPX4 (protein)Autoimmune Hepatitis (mouse)Significant upregulation vs. AIH group[2]
GPX4 (mRNA)Glutamate-induced oxidative toxicity in HT-22 cells~1.8-fold increase vs. glutamate group[3]
GPX4 (protein)Diabetic Retinopathy (rat)Significant upregulation vs. model group[4]
SLC7A11 (protein)Diabetic Retinopathy (rat)Significant upregulation vs. model group[4]
GSHCisplatin-induced ototoxicity in HEI-OC1 cellsSignificant increase vs. cisplatin group[5]
Liproxstatin-1 GPX4 (protein)Unilateral Ureteral Obstruction (mouse)Significant upregulation vs. UUO group[6]
GSHLPS-induced cognitive impairment (mouse)Significant increase vs. LPS group[7]
xCT (protein)LPS-induced cognitive impairment (mouse)Significant upregulation vs. LPS group[7]

Note: The data presented is compiled from different studies and experimental models. Direct comparison of absolute fold changes should be made with caution. However, the collective evidence highlights the potent activity of this compound in upregulating the core components of the anti-ferroptosis pathway.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway in ferroptosis and a typical experimental workflow for evaluating anti-ferroptosis compounds.

Ferroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cystine Cystine xCT System Xc- (SLC7A11/SLC3A2) Cystine->xCT Import Cysteine Cysteine xCT->Cysteine Glutamate_in Glutamate xCT->Glutamate_in Export GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_OH Lipid Alcohols (L-OH) GPX4->Lipid_OH Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GSH Increases SRS16_86->GPX4 Upregulates Ferrostatin_1 Ferrostatin-1 Ferrostatin_1->Lipid_ROS Inhibits Liproxstatin_1 Liproxstatin-1 Liproxstatin_1->Lipid_ROS Inhibits

Caption: The canonical anti-ferroptosis pathway and the mechanism of action of this compound and other inhibitors.

Experimental_Workflow A Cell/Animal Model of Ferroptosis-Related Disease B Treatment Groups: - Vehicle Control - this compound - Comparator (e.g., Ferrostatin-1) A->B C Tissue/Cell Lysate Preparation B->C D Biochemical Assays C->D E Western Blot D->E GPX4, xCT F GSH Assay D->F G Lipid Peroxidation Assay (4-HNE) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: A typical experimental workflow for evaluating the efficacy of anti-ferroptosis compounds.

Detailed Experimental Protocols

Western Blot for GPX4 and xCT (SLC7A11)
  • Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GPX4 (e.g., 1:1000 dilution) and xCT (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ). The relative protein expression is normalized to the loading control.

Glutathione (GSH) Assay
  • Sample Preparation: Tissues or cells are homogenized in a suitable buffer and deproteinized, often using metaphosphoric acid or sulfosalicylic acid.

  • Assay Principle: The total glutathione (GSH + GSSG) is measured using a recycling enzymatic assay. In the presence of glutathione reductase and NADPH, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is reduced by GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. The GSSG is then reduced back to GSH by glutathione reductase, which continues to react with DTNB.

  • Measurement: The rate of TNB formation is monitored by measuring the absorbance at 412 nm. The concentration of GSH in the sample is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

Lipid Peroxidation (4-HNE) Assay
  • Sample Preparation: Protein extracts from tissues or cells are prepared as described for Western blotting.

  • Assay Principle: This is typically a competitive ELISA. A microplate is pre-coated with 4-hydroxynonenal (4-HNE) conjugate. The sample and a primary antibody specific for 4-HNE adducts are added to the wells. The 4-HNE adducts in the sample compete with the coated 4-HNE for binding to the primary antibody.

  • Detection: A secondary antibody conjugated to HRP is added, followed by a substrate solution that develops color in the presence of HRP. The intensity of the color is inversely proportional to the amount of 4-HNE adducts in the sample.

  • Quantification: The absorbance is measured at 450 nm, and the concentration of 4-HNE protein adducts is determined from a standard curve.

Conclusion

The available experimental data strongly supports the role of this compound as a potent up-regulator of the key anti-ferroptosis factors GPX4, GSH, and xCT. While direct comparative studies with other inhibitors are still emerging, the significant fold-increases observed in preclinical models position this compound as a promising candidate for further investigation and development in the treatment of diseases where ferroptosis is a key pathological driver. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further validation studies.

References

A Comparative Analysis of the Stability of SRS16-86 and Fer-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the stability of two prominent ferroptosis inhibitors, SRS16-86 and Ferrostatin-1 (Fer-1). This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these compounds for in vitro and in vivo applications.

Introduction to this compound and Fer-1

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, inhibitors of ferroptosis are of significant interest for therapeutic development.

Ferrostatin-1 (Fer-1) was one of the first potent and selective inhibitors of ferroptosis to be identified. It acts as a radical-trapping antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Despite its efficacy in cellular models, the therapeutic potential of Fer-1 has been hampered by its metabolic instability, particularly its susceptibility to hydrolysis of its ester moiety, leading to poor in vivo performance.[1][2]

This compound is a third-generation ferroptosis inhibitor developed to address the stability limitations of earlier compounds like Fer-1. It also functions by mitigating lipid peroxidation, in part by upregulating key anti-ferroptotic proteins such as glutathione peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter system Xc-.[3] While direct comparative quantitative stability data is limited, this compound is reported to be a more stable and effective analog of Fer-1.

Comparative Stability Analysis

While head-to-head quantitative stability data for this compound and Fer-1 is not extensively published, the available literature strongly indicates the superior stability of this compound.

ParameterThis compoundFer-1References
General Stability Described as a "more stable and effective" third-generation inhibitor.Known for its plasma and metabolic instability, which limits its in vivo efficacy.[1][2][4]
Key Structural Feature Affecting Stability Modified structure designed for enhanced stability.Contains an ester moiety that is prone to hydrolysis.[2]
In Vivo Performance Developed for improved in vivo applications.In vivo function is noted to be weaker than its in vitro performance due to instability.[4]

Mechanism of Action and Signaling Pathways

Both this compound and Fer-1 inhibit ferroptosis by targeting the accumulation of lipid peroxides. The central pathway they modulate involves the GPX4-mediated detoxification of lipid hydroperoxides.

The Ferroptosis Signaling Pathway

The diagram below illustrates the core signaling cascade leading to ferroptosis and the points of intervention for inhibitors like this compound and Fer-1.

Ferroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inhibitor Action PUFA PUFAs ACSL4 ACSL4 PUFA->ACSL4 Acylation LPCAT3 LPCAT3 PUFA_PL PUFA-PLs LPCAT3->PUFA_PL ACSL4->LPCAT3 Esterification Lipid_Peroxidation Lipid Peroxidation PUFA_PL->Lipid_Peroxidation Lipid_ROS Lipid ROS Lipid_Peroxidation->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Fe²⁺ Fenton Fenton Reaction Iron->Fenton ROS ROS Fenton->ROS ROS->Lipid_Peroxidation GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 SystemXc System Xc⁻ Cysteine Cysteine SystemXc->Cysteine Glutamate_out Glutamate SystemXc->Glutamate_out Cystine Cystine Cystine->SystemXc Cysteine->GSH Glutamate_in Glutamate Glutamate_in->SystemXc Fer1 Fer-1 Fer1->Lipid_ROS Scavenges SRS1686 This compound SRS1686->GPX4 Upregulates SRS1686->GSH Upregulates SRS1686->SystemXc Upregulates

Ferroptosis signaling pathway and inhibitor action.

Experimental Protocols

Standard in vitro assays to determine the metabolic stability of compounds like this compound and Fer-1 involve incubation with plasma or liver microsomes followed by quantification of the remaining parent compound over time.

Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, mouse, rat).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (e.g., human, mouse, rat) at 37°C.

  • Incubation:

    • Dilute the test compound stock solution into pre-warmed plasma to a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination:

    • Immediately terminate the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.

Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a suspension of liver microsomes (e.g., human, mouse, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound (final concentration, e.g., 1 µM).

    • Incubate at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to each aliquot.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the microsomal proteins.

    • Analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Experimental Workflow for Stability Assays

Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Incubation Incubate Compound with Matrix at 37°C Compound_Prep->Incubation Matrix_Prep Prepare Biological Matrix (Plasma or Microsomes) Matrix_Prep->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction with Cold Solvent + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining, Half-life (t½), and CLint LCMS->Data_Analysis

General workflow for in vitro stability assays.

Conclusion

The selection of a ferroptosis inhibitor for research and development should consider not only its potency but also its pharmacokinetic properties, including stability. While Fer-1 remains a valuable tool for in vitro studies, its inherent instability poses a significant challenge for in vivo applications. This compound, as a third-generation inhibitor, was rationally designed to overcome this limitation, offering potentially improved stability and in vivo efficacy. Researchers should carefully consider these stability profiles when designing experiments, particularly those translating findings from cell-based assays to animal models. Further studies providing direct, quantitative comparisons of the stability of these and other emerging ferroptosis inhibitors are warranted to guide future therapeutic development.

References

A Comparative Analysis of SRS16-86 and Standard-of-Care Treatments for Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the novel ferroptosis inhibitor, SRS16-86, offers a potential new therapeutic avenue for diabetic nephropathy. This guide provides a comprehensive comparison with established treatments, supported by preclinical data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. The current treatment landscape is dominated by drugs that manage blood glucose and blood pressure, such as ACE inhibitors, ARBs, SGLT2 inhibitors, mineralocorticoid receptor antagonists (MRAs), and GLP-1 receptor agonists. However, the emergence of novel therapeutic targets offers new hope. This guide examines the preclinical evidence for this compound, a novel ferroptosis inhibitor, and compares its performance with these established therapies.

Mechanism of Action: A Novel Approach

This compound introduces a new strategy in the management of diabetic nephropathy by targeting ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. In a preclinical study on a streptozotocin (STZ)-induced diabetic rat model, this compound demonstrated a significant renal protective effect.[1] The compound was shown to upregulate key antioxidant enzymes such as glutathione peroxidase 4 (GPX4) and system xc- light chain, and increase the levels of glutathione (GSH).[1] Concurrently, this compound was found to downregulate markers of lipid peroxidation, including 4-hydroxynonenal (4-HNE), and reduce the expression of pro-inflammatory cytokines such as interleukin 1β (IL-1β), tumor necrosis factor α (TNF-α), and intercellular adhesion molecule 1 (ICAM-1).[1]

This contrasts with the mechanisms of current standard-of-care treatments. ACE inhibitors and ARBs primarily act on the renin-angiotensin-aldosterone system (RAAS) to reduce intraglomerular pressure. SGLT2 inhibitors promote glucosuria and natriuresis, thereby reducing glomerular hyperfiltration and renal inflammation. Mineralocorticoid receptor antagonists block the effects of aldosterone, mitigating inflammation and fibrosis. GLP-1 receptor agonists, beyond their glycemic control, have shown to possess anti-inflammatory and antioxidant properties that contribute to their renal protective effects.

Preclinical Efficacy: A Head-to-Head Look

To provide a clear comparison, the following tables summarize the quantitative data from preclinical studies in STZ-induced diabetic rat models for this compound and other major drug classes used in the treatment of diabetic nephropathy. It is important to note that these data are from different studies and direct head-to-head comparisons in a single study are limited.

Treatment ClassCompoundDosageDurationKey FindingsReference
Ferroptosis Inhibitor This compound15 mg/kg/day8 weeks- Upregulated GPX4, GSH, and system xc- light chain- Downregulated 4-HNE- Significantly decreased IL-1β, TNF-α, and ICAM-1[1]
ACE Inhibitor Not SpecifiedNot SpecifiedNot Specified- Prevents the development of glomerular lesions[2]
Angiotensin Receptor Blocker (ARB) Olmesartan medoxomilNot Specified12 weeks- Significantly improved biological indices of DN- Lowered blood pressure to near-normal levels[3]
SGLT2 Inhibitor Not SpecifiedNot SpecifiedNot Specified- Improved glycemic control and various aspects of renal function[4]
Mineralocorticoid Receptor Antagonist (MRA) EplerenoneNot Specified4 weeks (uninephrectomized rats)- Significantly reduced albuminuria and renal injury[5]
GLP-1 Receptor Agonist Liraglutide0.3 mg/kg/12h4 weeks- Reduced oxidative stress and urinary albumin excretion[6]

Note: The table provides a qualitative summary based on available preclinical data. Direct quantitative comparison is challenging due to variations in study design, endpoints, and reporting.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_srs1686 This compound Signaling Pathway This compound This compound Ferroptosis Ferroptosis This compound->Ferroptosis inhibits GPX4, GSH, xCT GPX4, GSH, xCT This compound->GPX4, GSH, xCT upregulates Lipid Peroxidation (4-HNE) Lipid Peroxidation (4-HNE) Ferroptosis->Lipid Peroxidation (4-HNE) Inflammation (IL-1β, TNF-α, ICAM-1) Inflammation (IL-1β, TNF-α, ICAM-1) Ferroptosis->Inflammation (IL-1β, TNF-α, ICAM-1) Renal Injury Renal Injury Lipid Peroxidation (4-HNE)->Renal Injury GPX4, GSH, xCT->Ferroptosis inhibits Inflammation (IL-1β, TNF-α, ICAM-1)->Renal Injury

This compound inhibits ferroptosis to reduce renal injury.

cluster_standard_care Standard-of-Care Signaling Pathways in Diabetic Nephropathy ACEi/ARBs ACEi/ARBs RAAS RAAS ACEi/ARBs->RAAS inhibit Angiotensin II Angiotensin II RAAS->Angiotensin II Glomerular Efferent Arteriole Constriction Glomerular Efferent Arteriole Constriction Angiotensin II->Glomerular Efferent Arteriole Constriction Intraglomerular Pressure Intraglomerular Pressure Glomerular Efferent Arteriole Constriction->Intraglomerular Pressure increases Albuminuria Albuminuria Intraglomerular Pressure->Albuminuria SGLT2i SGLT2i Proximal Tubule Glucose/Na+ Reabsorption Proximal Tubule Glucose/Na+ Reabsorption SGLT2i->Proximal Tubule Glucose/Na+ Reabsorption inhibit Glomerular Hyperfiltration Glomerular Hyperfiltration Proximal Tubule Glucose/Na+ Reabsorption->Glomerular Hyperfiltration reduces Glomerular Hyperfiltration->Albuminuria MRAs MRAs Mineralocorticoid Receptor Mineralocorticoid Receptor MRAs->Mineralocorticoid Receptor block Inflammation & Fibrosis Inflammation & Fibrosis Mineralocorticoid Receptor->Inflammation & Fibrosis Inflammation & Fibrosis->Albuminuria GLP-1 RAs GLP-1 RAs GLP-1 Receptor GLP-1 Receptor GLP-1 RAs->GLP-1 Receptor activate Oxidative Stress & Inflammation Oxidative Stress & Inflammation GLP-1 Receptor->Oxidative Stress & Inflammation reduce Oxidative Stress & Inflammation->Albuminuria

Mechanisms of standard-of-care treatments for diabetic nephropathy.

cluster_workflow Preclinical Experimental Workflow for Diabetic Nephropathy Models Animal Model Selection (e.g., Sprague-Dawley Rat) Animal Model Selection (e.g., Sprague-Dawley Rat) Diabetes Induction (e.g., Streptozotocin) Diabetes Induction (e.g., Streptozotocin) Animal Model Selection (e.g., Sprague-Dawley Rat)->Diabetes Induction (e.g., Streptozotocin) Confirmation of Diabetes (Blood Glucose >16.7 mM) Confirmation of Diabetes (Blood Glucose >16.7 mM) Diabetes Induction (e.g., Streptozotocin)->Confirmation of Diabetes (Blood Glucose >16.7 mM) Treatment Administration (e.g., this compound, ACEi, etc.) Treatment Administration (e.g., this compound, ACEi, etc.) Confirmation of Diabetes (Blood Glucose >16.7 mM)->Treatment Administration (e.g., this compound, ACEi, etc.) Monitoring (Body Weight, Blood Glucose, etc.) Monitoring (Body Weight, Blood Glucose, etc.) Treatment Administration (e.g., this compound, ACEi, etc.)->Monitoring (Body Weight, Blood Glucose, etc.) Endpoint Analysis (e.g., 8 weeks) Endpoint Analysis (e.g., 8 weeks) Monitoring (Body Weight, Blood Glucose, etc.)->Endpoint Analysis (e.g., 8 weeks) Renal Function Assessment (Albuminuria, GFR) Renal Function Assessment (Albuminuria, GFR) Endpoint Analysis (e.g., 8 weeks)->Renal Function Assessment (Albuminuria, GFR) Histopathological Analysis Histopathological Analysis Endpoint Analysis (e.g., 8 weeks)->Histopathological Analysis Biochemical & Molecular Analysis Biochemical & Molecular Analysis Endpoint Analysis (e.g., 8 weeks)->Biochemical & Molecular Analysis

A generalized workflow for preclinical evaluation of DN treatments.

Detailed Experimental Protocols

A consistent and reproducible experimental design is paramount for the evaluation of novel therapeutics. The majority of the preclinical studies cited in this guide utilize a well-established model of type 1 diabetes-induced nephropathy.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 55-65 mg/kg body weight, dissolved in a citrate buffer is administered to induce diabetes.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, with a threshold of ≥16.7 mM often used to define the diabetic state.

Treatment Administration:

  • This compound: In the key preclinical study, this compound was administered daily via intraperitoneal injection at a dose of 15 mg/kg.[1]

  • Other Treatments: Dosages for other treatments vary depending on the specific drug and study design. For example, in some studies, liraglutide was administered at 0.3 mg/kg/12h, while olmesartan medoxomil has also been evaluated in STZ-induced diabetic rats.[3][6]

Duration of Study:

  • The duration of these preclinical studies typically ranges from 4 to 12 weeks to allow for the development of diabetic nephropathy and to assess the therapeutic effects of the interventions.

Key Outcome Measures:

  • Renal Function: Assessed by measuring urinary albumin excretion, albumin-to-creatinine ratio (ACR), blood urea nitrogen (BUN), and serum creatinine. Glomerular filtration rate (GFR) is also a critical parameter.

  • Histopathology: Kidney tissues are examined for changes in glomerular and tubular structure, including glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

  • Biomarkers: Measurement of markers related to the drug's mechanism of action, such as markers of oxidative stress (e.g., MDA), inflammation (e.g., TNF-α, IL-1β), and fibrosis (e.g., TGF-β).

Future Directions

The preclinical data for this compound presents a compelling case for further investigation into the role of ferroptosis in diabetic nephropathy. While the initial results are promising, more extensive research is required. This includes head-to-head comparative studies with standard-of-care treatments in various preclinical models of both type 1 and type 2 diabetes. Furthermore, long-term studies are needed to evaluate the impact of this compound on the progression to end-stage renal disease. The exploration of this novel therapeutic target may ultimately lead to more effective treatment strategies for patients with diabetic nephropathy.

References

Validating the Post-Treatment Anti-Inflammatory Efficacy of SRS16-86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of SRS16-86, a third-generation ferroptosis inhibitor. Its performance is evaluated against other relevant anti-inflammatory compounds, supported by a review of preclinical data.

Introduction to this compound and Anti-Inflammatory Alternatives

This compound is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. By preventing this process, this compound has demonstrated significant anti-inflammatory properties in preclinical models of spinal cord injury and diabetic nephropathy. This guide compares its mechanism and reported effects with a first-generation ferroptosis inhibitor, Ferrostatin-1, and a widely used corticosteroid, Dexamethasone.

Comparative Analysis of Anti-Inflammatory Mechanisms

The anti-inflammatory strategies of this compound, Ferrostatin-1, and Dexamethasone are distinct, targeting different aspects of the inflammatory cascade.

FeatureThis compoundFerrostatin-1Dexamethasone
Primary Target FerroptosisFerroptosisGlucocorticoid Receptor
Key Mechanism Upregulates the xCT-GSH-GPX4 axis to prevent lipid peroxidation.Scavenges lipid radicals to inhibit lipid peroxidation.Agonist of the glucocorticoid receptor, leading to altered gene expression.
Effect on Glutathione (GSH) Increases GSH levels.Indirectly spares GSH by reducing lipid peroxidation.May deplete GSH, potentially sensitizing cells to ferroptosis.[1][2]
Downstream Effects Decreased production of pro-inflammatory cytokines (IL-1β, TNF-α) and adhesion molecules (ICAM-1).[3]Reduction in inflammatory signaling associated with lipid peroxidation.Upregulation of anti-inflammatory proteins (e.g., Annexin A1) and downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) via NF-κB inhibition.

Data on Anti-Inflammatory Efficacy

While direct head-to-head quantitative comparisons in the same experimental model are limited in publicly available literature, preclinical studies have independently demonstrated the anti-inflammatory effects of this compound.

This compound Performance in Preclinical Models:

  • Spinal Cord Injury (Rat Model): Post-treatment with this compound led to a significant decrease in the levels of the pro-inflammatory cytokines IL-1β and TNF-α, as well as the intercellular adhesion molecule-1 (ICAM-1).[3]

  • Diabetic Nephropathy (Rat Model): Administration of this compound resulted in a marked reduction in the expression of IL-1β, TNF-α, and ICAM-1 in renal tissue.[3]

Due to the absence of specific quantitative data from these studies in the public domain, a direct numerical comparison is not possible at this time.

Signaling Pathways

The signaling pathways modulated by this compound and Dexamethasone are fundamentally different, as illustrated below.

SRS16_86_Pathway This compound Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm xCT xCT Transporter GSH Glutathione (GSH) xCT->GSH Increases Cystine Uptake for GSH Synthesis SRS16_86 This compound SRS16_86->xCT Upregulates GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Lipid_ROS Lipid ROS GPX4->Lipid_ROS Inhibits Lipid_Peroxides->Lipid_ROS Inflammation Pro-inflammatory Cytokine Production (IL-1β, TNF-α) Lipid_ROS->Inflammation Drives

Caption: this compound upregulates the xCT-GSH-GPX4 axis to inhibit lipid peroxidation and subsequent inflammation.

Dexamethasone_Pathway Dexamethasone Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds to DEX_GR DEX-GR Complex GR->DEX_GR DEX_GR_n DEX-GR Complex DEX_GR->DEX_GR_n Translocates to NF_kB NF-κB Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) NF_kB->Pro_Inflammatory_Genes Activates DEX_GR_n->NF_kB Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) DEX_GR_n->Anti_Inflammatory_Genes Activates

Caption: Dexamethasone binds to the glucocorticoid receptor to modulate gene expression, promoting anti-inflammatory and inhibiting pro-inflammatory pathways.

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory effects of this compound in a rat model of spinal cord injury.

Animal Model and Treatment
  • Model: A contusion spinal cord injury is induced in adult Sprague-Dawley rats.

  • Treatment Groups:

    • Sham (laminectomy only)

    • Vehicle control (e.g., DMSO)

    • This compound (15 mg/kg/day, intraperitoneal injection)

    • Comparative agent (e.g., Dexamethasone, Ferrostatin-1)

  • Administration: Treatment is initiated post-injury and continued for a specified duration (e.g., 7 days).

Western Blot for Inflammatory Markers
  • Tissue Preparation: Spinal cord tissue surrounding the injury epicenter is harvested, and protein is extracted.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies (e.g., anti-TNF-α, anti-IL-1β, anti-ICAM-1, anti-GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.

  • Quantification: Band densities are quantified and normalized to a loading control (e.g., GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Preparation: Spinal cord tissue homogenates or serum samples are prepared.

  • Assay: A commercial ELISA kit for rat TNF-α and IL-1β is used according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated, and the concentration of cytokines in the samples is determined.

Experimental_Workflow General Experimental Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Analysis A Induce Spinal Cord Injury (Rat Model) B Administer Treatment (this compound, Vehicle, Comparators) A->B C Tissue/Serum Collection B->C D Protein Extraction from Spinal Cord C->D F ELISA (TNF-α, IL-1β) C->F E Western Blot (TNF-α, IL-1β, ICAM-1) D->E G Data Analysis and Comparison E->G F->G

Caption: Workflow for evaluating the anti-inflammatory effects of this compound in a spinal cord injury model.

Conclusion

This compound demonstrates a potent anti-inflammatory effect by inhibiting ferroptosis, a distinct mechanism compared to the genomic action of corticosteroids like Dexamethasone. Its ability to upregulate the GPX4 pathway and reduce key pro-inflammatory cytokines highlights its therapeutic potential. Further studies with direct, quantitative comparisons to established anti-inflammatory agents are warranted to fully elucidate its clinical promise.

References

Safety Operating Guide

Proper Disposal and Handling of SRS16-86: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the ferroptosis inhibitor SRS16-86, including operational and disposal plans, to foster a culture of safety and responsibility in the laboratory.

This compound is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It is utilized in research settings to study cellular mechanisms and explore potential therapeutic interventions for conditions such as renal ischemia-reperfusion injury and spinal cord injury. Due to its chemical nature, it is imperative to follow strict protocols for its handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of laboratory chemical waste management, along with information from suppliers, provide a strong framework for safe practices. Suppliers like Cayman Chemical state that the material should be considered hazardous and that a comprehensive SDS is provided to purchasing institutions.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 1793052-96-6Cayman Chemical
Molecular Formula C₂₆H₃₂N₄O₂Cayman Chemical
Formula Weight 432.6 g/mol Cayman Chemical
Appearance Crystalline solidCayman Chemical
Purity ≥98%Cayman Chemical
Solubility Chloroform: ~25 mg/mLSlightly soluble in Ethanol and DMSOCayman Chemical
Storage -20°CCayman Chemical
Stability ≥4 years at -20°CCayman Chemical

Disposal Procedures

The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following procedures are based on general best practices for laboratory chemical disposal.

Waste Categorization and Segregation
  • Solid Waste:

    • Unused or Expired this compound Powder: Treat as hazardous chemical waste. Do not dispose of in regular trash.

    • Contaminated Labware: Items such as weigh boats, spatulas, and Eppendorf tubes that have come into direct contact with this compound powder should be considered contaminated solid waste.

    • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be disposed of as hazardous waste.

  • Liquid Waste:

    • Stock Solutions: Unused or expired stock solutions of this compound (e.g., in chloroform, DMSO, or ethanol) must be collected as hazardous liquid waste.

    • Experimental Solutions: All solutions from experiments containing this compound, including cell culture media, should be collected as hazardous liquid waste. Do not pour down the drain.

    • Rinsate: Solvents used to rinse glassware and equipment that contained this compound should be collected as hazardous liquid waste.

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Solids (PPE, Labware) Contaminated Solids (PPE, Labware) Contaminated Solids (PPE, Labware)->Solid Waste Container Liquid Waste (Solutions, Rinsate) Liquid Waste (Solutions, Rinsate) Liquid Waste Container Liquid Waste Container Liquid Waste (Solutions, Rinsate)->Liquid Waste Container Label Waste Containers Label Waste Containers Solid Waste Container->Label Waste Containers Liquid Waste Container->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal Institutional EHS Institutional EHS Arrange for Professional Disposal->Institutional EHS

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and safety. The following are representative protocols for in vitro and in vivo experiments involving this compound.

In Vitro Ferroptosis Inhibition Assay

This protocol details the steps to assess the ferroptosis-inhibiting activity of this compound in a cell-based assay.

1. Cell Culture and Seeding:

  • Culture HT-1080 or NIH3T3 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in cell culture media to the desired final concentrations. A typical effective concentration is 1 µM.

  • Induce ferroptosis by treating the cells with a known inducer, such as erastin (e.g., 10 µM).

  • Co-treat the cells with this compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

3. Cell Viability Assessment:

  • Measure cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).

  • Quantify the results using a plate reader.

In Vivo Study in a Mouse Model of Renal Ischemia-Reperfusion Injury

This protocol outlines the procedure for evaluating the protective effects of this compound in a murine model of acute kidney injury.

1. Animal Handling and Preparation:

  • Use male C57BL/6 mice (8-12 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

2. This compound Administration:

  • Prepare a formulation of this compound for intraperitoneal (i.p.) injection. A typical dose is 2 mg/kg body weight.

  • Administer this compound or a vehicle control via i.p. injection 15-30 minutes before inducing ischemia.

3. Surgical Procedure for Ischemia-Reperfusion Injury:

  • Perform a midline laparotomy to expose the renal pedicles.

  • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).

  • Remove the clamps to allow reperfusion.

  • Suture the abdominal incision.

4. Post-Operative Care and Analysis:

  • Provide post-operative care, including analgesia and hydration.

  • At a predetermined time point (e.g., 24 or 48 hours after reperfusion), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Euthanize the animals and harvest the kidneys for histological analysis (e.g., H&E staining) to assess tissue damage.

Signaling Pathway

This compound functions by inhibiting ferroptosis, a cell death pathway characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The simplified signaling pathway below illustrates the mechanism of action.

cluster_pathway Ferroptosis Signaling Pathway Erastin Erastin SystemXc System xc- Erastin->SystemXc inhibits Glutathione Glutathione (GSH) SystemXc->Glutathione promotes synthesis GPX4 GPX4 Glutathione->GPX4 is a cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces SRS16_86 This compound SRS16_86->Lipid_ROS inhibits accumulation

Caption: Simplified signaling pathway of ferroptosis and the inhibitory action of this compound.

By adhering to these guidelines, laboratory professionals can handle and dispose of this compound safely and effectively, minimizing risks to themselves and the environment while advancing critical research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling SRS16-86

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of the novel ferroptosis inhibitor, SRS16-86, based on general laboratory safety principles for new chemical entities. As specific hazard data for this compound is not publicly available, a comprehensive, experiment-specific risk assessment must be conducted by the user. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the operational use and disposal of this compound, a benzoate and pyrimidine derivative. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended Additional PPE
Receiving and Unpacking - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves- Face shield if there is a risk of splashing
Weighing and Aliquoting (Solid) - Disposable lab coat- Chemical splash goggles- Double-layered nitrile gloves or Silver Shield® gloves under nitrile gloves- Use of a chemical fume hood or ventilated balance enclosure- Face shield- Respiratory protection (e.g., N95 respirator) if weighing outside of a ventilated enclosure
Solution Preparation (Liquid) - Chemical-resistant lab coat- Chemical splash goggles- Double-layered nitrile gloves or appropriate chemical-resistant gloves (e.g., neoprene, butyl rubber)- Work within a certified chemical fume hood- Face shield- Chemical-resistant apron
In Vivo Administration - Disposable gown- Safety glasses with side shields- Nitrile gloves- Face shield if there is a risk of splashing or aerosol generation
Waste Disposal - Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene)- Face shield

General laboratory attire, including long pants and closed-toe shoes, is mandatory at all times when handling this compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • If the primary container is intact, verify that the label information matches the order details.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled with the compound name, date received, and any known hazards.

  • Restrict access to authorized personnel only.

3. Weighing and Solution Preparation:

  • All weighing of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Work within a certified chemical fume hood during all solution preparation steps.

4. In Vivo Administration:

  • Handle all solutions of this compound with care to avoid skin contact and aerosol generation.

  • Use appropriate animal handling techniques to minimize movement and the risk of spills.

  • All sharps, such as needles and syringes, must be handled with extreme caution and disposed of immediately in a designated sharps container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Dispose of all contaminated needles, syringes, and other sharps in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

  • Keep waste containers sealed when not in use.

  • Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS-approved waste disposal vendor.

3. Decontamination:

  • Decontaminate all non-disposable equipment, such as glassware and spatulas, by rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste.

  • Clean the work area (e.g., fume hood sash and surface) with a suitable solvent and absorbent pads. Dispose of the cleaning materials as solid hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

SRS16_86_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management receiving Receiving and Inspection storage Secure Storage receiving->storage ppe Appropriate PPE Required at All Stages weighing Weighing in Fume Hood storage->weighing solution_prep Solution Preparation in Fume Hood weighing->solution_prep invivo In Vivo Administration solution_prep->invivo Use in Experiment liquid_waste Liquid Waste (Unused solutions, rinses) solution_prep->liquid_waste Dispose of Excess Solution solid_waste Solid Waste (Contaminated PPE, etc.) invivo->solid_waste Dispose of Contaminated PPE sharps_waste Sharps Waste (Needles, syringes) invivo->sharps_waste Dispose of Needles disposal Dispose via Licensed Vendor solid_waste->disposal liquid_waste->disposal sharps_waste->disposal

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRS16-86
Reactant of Route 2
SRS16-86

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.